1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591788 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276862-85-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the First Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved through the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heterocyclic systems.
Introduction
1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in drug discovery, appearing in a multitude of compounds targeting a range of biological entities. The introduction of a carbaldehyde group at the C3-position of the pyrrole ring furnishes a versatile synthetic handle, this compound, which serves as a crucial intermediate for the elaboration of more complex molecular architectures. The Vilsmeier-Haack reaction provides a direct and effective route for this transformation.[1] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[1][2]
The Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis of this compound is predicated on the electrophilic substitution of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine, with the Vilsmeier reagent. The electron-rich nature of the pyrrole ring directs the formylation to the C3-position.
The overall transformation is depicted in the following reaction scheme:
Caption: Overall synthetic scheme for the formylation of 1H-pyrrolo[3,2-b]pyridine.
The mechanism of the Vilsmeier-Haack reaction is a well-established process involving two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Typical Yield | 70-85% |
| Appearance | Light brown to dark brown solid |
| Melting Point | Not consistently reported |
| Purity (Typical) | >95% |
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate trihydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate. This should be done with vigorous stirring. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton around 9.8-10.0 ppm.
References
Unveiling 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the scientific journey from the initial synthesis of the core pyrrolopyridine structure to its functionalization and application.
Introduction: The Significance of the 6-Azaindole Scaffold
1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, is a bicyclic heteroaromatic compound that has garnered significant attention in the field of medicinal chemistry. Its structure is isomeric with indole, a prevalent motif in biologically active molecules. The introduction of a nitrogen atom into the benzene portion of the indole scaffold imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. This compound serves as a crucial intermediate, providing a reactive handle for the synthesis of a diverse array of more complex molecules, particularly kinase inhibitors for cancer therapy.
The Genesis of a Scaffold: Historical Synthesis of 1H-pyrrolo[3,2-b]pyridine
The history of this compound is intrinsically linked to the development of synthetic methods for its parent ring system, 1H-pyrrolo[3,2-b]pyridine (6-azaindole). While a definitive singular "discovery" of the carbaldehyde is not prominently documented in early literature, its existence is a direct consequence of the successful synthesis of the 6-azaindole core and the subsequent application of established formylation reactions.
Early synthetic explorations into the broader family of pyrrolopyridines, or azaindoles, date back to the mid-20th century. A variety of named reactions, traditionally used for indole synthesis, were adapted for the preparation of their nitrogen-containing analogues. For the 6-azaindole isomer, several classical methods have proven effective.
A notable and general approach for the synthesis of 6-azaindoles is the Bartoli indole synthesis . This method involves the reaction of a nitro-substituted pyridine with an excess of a vinyl Grignard reagent to construct the pyrrole ring.
Another significant historical method is the Leimgruber-Batcho indole synthesis , which offers a versatile route to various indole and azaindole cores. This two-step process begins with the formation of an enamine from a nitrotoluene derivative, followed by a reductive cyclization to yield the indole ring.
The Fischer indole synthesis , one of the oldest and most well-known methods for indole synthesis, has also been applied to the preparation of azaindoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazine.
These foundational synthetic strategies paved the way for the availability of the 1H-pyrrolo[3,2-b]pyridine scaffold, setting the stage for the exploration of its chemical reactivity and the introduction of various functional groups.
Introduction of the Aldehyde: The Vilsmeier-Haack Formylation
With the 1H-pyrrolo[3,2-b]pyridine core accessible, the introduction of a carbaldehyde group at the 3-position of the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction . This reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring of the 6-azaindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction on the 1H-pyrrolo[3,2-b]pyridine system favors substitution at the C3 position of the pyrrole ring, which is the most nucleophilic site.
Physicochemical Data and Characterization
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 276862-85-2 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Purity | Typically >95% (commercially available) |
| Storage | 2-8°C under an inert atmosphere |
Characterization of this compound is typically performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the aldehyde group.
Experimental Protocols
General Synthesis of 1H-pyrrolo[3,2-b]pyridine (6-Azaindole) via the Bartoli Reaction
-
Starting Material: A suitable nitropyridine precursor.
-
Reagents: Vinylmagnesium bromide, tetrahydrofuran (THF), ammonium chloride (NH₄Cl).
-
Procedure: The nitropyridine is dissolved in dry THF and cooled to a low temperature (e.g., -78 °C). An excess of vinylmagnesium bromide solution is added, and the reaction mixture is allowed to warm and stir for several hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Synthesis of this compound via Vilsmeier-Haack Formylation
-
Starting Material: 1H-pyrrolo[3,2-b]pyridine.
-
Reagents: N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), an appropriate solvent (e.g., 1,2-dichloroethane).
-
Procedure: Phosphorus oxychloride is added to DMF at a low temperature (e.g., 0 °C) to form the Vilsmeier reagent. A solution of 1H-pyrrolo[3,2-b]pyridine in a suitable solvent is then added to the Vilsmeier reagent. The reaction mixture is heated for a period of time to drive the formylation. After cooling, the reaction is quenched by the addition of an aqueous base (e.g., sodium hydroxide or sodium acetate solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is purified by recrystallization or column chromatography.
Logical Workflow for Synthesis
The logical progression for the synthesis of this compound is depicted in the following workflow diagram.
Conclusion
The discovery and development of synthetic routes to this compound have been a crucial step in enabling the exploration of the 6-azaindole scaffold in drug discovery. The adaptation of classical indole syntheses, such as the Bartoli reaction, provided access to the core structure, while the reliable Vilsmeier-Haack reaction allowed for the introduction of the versatile carbaldehyde functionality. This technical guide has outlined the historical context, key reactions, and experimental considerations for the synthesis of this important building block, providing a valuable resource for researchers in the pharmaceutical sciences.
An In-depth Technical Guide to the Initial Characterization of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data.
Core Compound Properties
This compound, also known as 4-azaindole-3-carboxaldehyde, is a solid, nitrogen-containing heterocyclic compound. Its structure, featuring a pyrrolopyridine core with a reactive aldehyde group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | --INVALID-LINK-- |
| Molar Mass | 146.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Density | 1.368 g/cm³ (Predicted) | --INVALID-LINK-- |
| Boiling Point | 361.1 ± 22.0 °C (Predicted) | --INVALID-LINK-- |
| Flash Point | 176 °C | --INVALID-LINK-- |
| Refractive Index | 1.747 (Predicted) | --INVALID-LINK-- |
| CAS Number | 276862-85-2 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The starting material for this synthesis is 1H-pyrrolo[3,2-b]pyridine (4-azaindole).
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of azaindoles.
Materials:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. An off-white to pale yellow precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Dry the solid under vacuum. The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, for comparative purposes.
¹H NMR Spectroscopy
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Data for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Isomer) |
| Aldehyde-H | ~10.0 (s) | 9.95 (s) |
| Pyrrole-H2 | ~8.3 (s) | 8.37 (s) |
| Pyridine-H5 | ~8.4 (dd) | 8.32 (dd, J = 4.7, 1.6 Hz) |
| Pyridine-H7 | ~7.8 (dd) | 8.30 (dd, J = 7.9, 1.6 Hz) |
| Pyridine-H6 | ~7.2 (dd) | 7.18 (dd, J = 7.9, 4.7 Hz) |
| N-H | ~12.0 (br s) | 12.35 (br s) |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. The reported data for the isomer is sourced from publicly available spectral databases.
¹³C NMR Spectroscopy
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound |
| C=O (Aldehyde) | ~185 |
| C7a | ~148 |
| C5 | ~145 |
| C2 | ~138 |
| C3a | ~130 |
| C7 | ~120 |
| C6 | ~118 |
| C3 | ~115 |
Note: Predicted values are based on computational models and data from analogous compounds.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300-3100 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Aldehyde) | 1680-1660 |
| C=C and C=N Stretches | 1600-1450 |
Mass Spectrometry (MS)
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 146.0480 |
| Key Fragmentation Ions | m/z 117 ([M-CHO]⁺), 90 ([M-CHO-HCN]⁺) |
Note: The fragmentation pattern is predicted based on the typical behavior of similar heterocyclic aldehydes under electron ionization.
Reactivity and Potential Applications
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions with amines and hydrazines, oxidation to a carboxylic acid, and reduction to an alcohol. This reactivity makes it a key building block for the synthesis of a diverse range of derivatives.
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. Derivatives of this core have been investigated as inhibitors of various kinases, including p21-activated kinase-1 (PAK1), and other enzymes, showing potential in the development of treatments for cancer and other diseases. The introduction of the 3-carbaldehyde group provides a crucial point for further chemical elaboration to explore structure-activity relationships in drug discovery programs.
Conclusion
This technical guide has provided a summary of the initial characterization of this compound. The information on its synthesis and spectroscopic properties serves as a foundational resource for researchers working with this compound. Its versatile reactivity and the established biological importance of the 4-azaindole scaffold highlight its potential as a key intermediate in the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted.
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Core Physicochemical Properties, Synthesis, and Biological Significance of a Privileged Heterocycle
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, offering modulated physicochemical properties that are often advantageous in drug design. The strategic incorporation of a nitrogen atom in the pyridine ring alters the electron distribution, hydrogen bonding capabilities, and metabolic stability compared to its indole counterpart, making it a "privileged scaffold" in the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of the 1H-pyrrolo[3,2-b]pyridine core, intended for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physicochemical and spectroscopic properties of the 1H-pyrrolo[3,2-b]pyridine scaffold is essential for its effective utilization in drug design and development.
Physicochemical Data
The following table summarizes key physicochemical properties of the 1H-pyrrolo[3,2-b]pyridine core. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| CAS Number | 272-49-1 | [1][2] |
| Appearance | White to light yellow or brown crystalline solid/powder | [1] |
| Melting Point | 126-127 °C | [3] |
| Boiling Point | 273.8 ± 13.0 °C (Predicted) | [3] |
| pKa | 14.66 ± 0.30 (Predicted, acidic proton); 4.85 (Calculated, basic) | [1][4] |
| XLogP3-AA | 1.1 | [2] |
| Water Solubility | Slightly soluble / Sparingly soluble | [1][3][4] |
| Solvent Solubility | Soluble in methanol, ethanol, chloroform, and DMSO | [1][3] |
| UV λmax | 288 nm | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 1H-pyrrolo[3,2-b]pyridine and its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of 1H-pyrrolo[3,2-b]pyridine displays distinct signals for its aromatic protons. The N-H proton of the pyrrole ring typically appears as a broad singlet at a chemical shift greater than 10 ppm.[1] Protons on the pyrrole ring (C2-H and C3-H) are expected to resonate as doublets or triplets in the range of 6.5-7.5 ppm.[1] The three protons on the pyridine ring are observed further downfield, generally between 7.0 and 8.5 ppm, with their coupling patterns influenced by their proximity to the nitrogen atom.[1]
¹³C NMR Spectroscopy: The carbon NMR spectrum exhibits seven unique signals corresponding to the seven carbon atoms of the bicyclic system. These aromatic carbons typically resonate within the 100-150 ppm range.[1]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent, broad absorption band in the 3100-3400 cm⁻¹ region, which is indicative of the N-H stretching vibration of the pyrrole ring.[1] Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[1] The region between 1400-1650 cm⁻¹ shows multiple sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings.[1]
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 1H-pyrrolo[3,2-b]pyridine and its derivatives often shows characteristic fragmentation patterns. The molecular ion peak is typically prominent. Fragmentation pathways may involve the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates.
Synthesis and Reactivity
The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through various synthetic routes, with the Fischer indole synthesis being a classical and adaptable method.
Experimental Protocol: Fischer Indole Synthesis of 4-Azaindole
This protocol describes a general procedure for the synthesis of 4-azaindole derivatives from a pyridylhydrazine and a carbonyl compound.[5]
Reaction Principle: The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through the formation of a pyridylhydrazone, followed by tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[5]
Fischer Indole Synthesis Workflow
Materials:
-
Appropriately substituted pyridylhydrazine
-
Aldehyde or ketone
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
Solvent (e.g., water, toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrazone Formation: Dissolve the pyridylhydrazine (1 equivalent) in the chosen solvent. Add the aldehyde or ketone (1.1 equivalents). The reaction can be heated to facilitate the formation of the pyridylhydrazone.[5]
-
Cyclization: To the crude or isolated pyridylhydrazone, add the acid catalyst. Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).[6]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-azaindole derivative.[5]
Biological Activities and Signaling Pathways
The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of inhibitors for a variety of therapeutically relevant protein targets. Its ability to act as a hinge-binder in kinase active sites, mimicking the adenine portion of ATP, has been extensively exploited.
Acetyl-CoA Carboxylase (ACC) Inhibition
Derivatives of 1H-pyrrolo[3,2-b]pyridine have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in the fatty acid synthesis pathway. Inhibition of ACC1 reduces the production of malonyl-CoA, a critical building block for lipogenesis. This mechanism is of significant interest for the treatment of metabolic diseases and cancer.
ACC1 Inhibition Pathway
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 1H-pyrrolo[3,2-b]pyridine scaffold has been incorporated into potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers. These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.
FGFR Signaling Pathway Inhibition
Janus Kinase (JAK) Inhibition
The 1H-pyrrolo[3,2-b]pyridine core has been utilized in the development of Janus Kinase (JAK) inhibitors, particularly targeting JAK3. JAKs are critical components of cytokine signaling pathways that regulate immune responses. JAK inhibitors block the phosphorylation of STAT proteins, thereby modulating gene transcription involved in inflammation and immunity.
References
Spectroscopic and Synthetic Profile of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Due to the limited availability of published experimental data for this specific isomer, this document combines predicted spectroscopic values with established synthetic methodologies to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.1 | s | -CHO |
| ~9.8 | br s | N-H |
| ~8.6 | dd | H-5 |
| ~8.3 | s | H-2 |
| ~7.8 | dd | H-7 |
| ~7.2 | dd | H-6 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (Aldehyde) |
| ~148.0 | C-7 |
| ~145.0 | C-5 |
| ~142.0 | C-7a |
| ~135.0 | C-2 |
| ~128.0 | C-3a |
| ~118.0 | C-6 |
| ~115.0 | C-3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H stretch |
| ~3100 | C-H stretch (aromatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C and C=N stretching (ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular Ion) |
| 145 | [M-H]⁺ |
| 117 | [M-CHO]⁺ |
Experimental Protocols
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient method involves the Vilsmeier-Haack formylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Synthesis of this compound via Vilsmeier-Haack Reaction
Objective: To introduce a formyl group at the C3 position of the 1H-pyrrolo[3,2-b]pyridine ring system.
Reagents and Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold, a bicyclic heterocyclic system composed of fused pyrrole and pyridine rings, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to effectively mimic ATP, the universal substrate for kinases, making it a privileged scaffold for the development of potent kinase inhibitors.[1] This unique characteristic has propelled the development of numerous pyrrolopyridine-based compounds targeting a wide array of diseases, from cancer and viral infections to inflammatory and neurodegenerative disorders.[2][3] This technical guide provides a comprehensive overview of the biological significance of the pyrrolopyridine core, detailing its therapeutic applications, summarizing key quantitative bioactivity data, and outlining relevant experimental methodologies.
The Pyrrolopyridine Scaffold: A Versatile Pharmacophore
The versatility of the pyrrolopyridine core lies in its six possible isomeric forms, each offering a distinct three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which can be exploited for specific molecular recognition by biological targets.[2][4] This structural diversity, coupled with the ability to introduce various substituents at multiple positions, allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Pyrrolopyridine derivatives have been successfully developed as inhibitors of a multitude of kinases implicated in cancer pathogenesis, including but not limited to:
-
FMS-like tyrosine kinase 3 (FLT3)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Met proto-oncogene (Met)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
Janus Kinase (JAK)
-
Cyclin-Dependent Kinase (CDK)
Beyond oncology, the pyrrolopyridine scaffold has demonstrated significant potential in other therapeutic areas. Notably, several derivatives have shown potent anti-HIV activity by inhibiting viral replication.[5][6][7][8] Furthermore, its presence in compounds targeting the central nervous system and inflammatory pathways underscores the broad applicability of this remarkable heterocyclic system.[2][9][10]
Quantitative Bioactivity Data of Pyrrolopyridine Derivatives
The following tables summarize the in vitro potency of various pyrrolopyridine derivatives against key biological targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) and the therapeutic potential of this compound class.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS | 30 - 60 | [11] |
| Pyrrolopyridine-pyridone | Met | 1.8 | [12] |
| Pyrrolopyridine-pyridone | Flt-3 | 4 | [12] |
| Pyrrolopyridine-pyridone | VEGFR-2 | 27 | [12] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [5] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 - 0.26 | [11] |
| C-5 Pyrazole-substituted Pyrrolopyrimidine | JAK1 | ~10-20 fold selectivity over JAK2 | [13] |
| Pyrrolo[2,3-b]pyridine | CDK8 | 57 | [14] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | 183 | [15] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 83 | [15] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 76 | [15] |
| Pyrrolo[2,3-d]pyrimidine | HER2 | 138 | [15] |
Table 2: Anti-HIV-1 Activity of Pyrrolopyridine Derivatives
| Compound Class | Assay | EC50 (µM) | Reference |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 Replication | <10 | [5] |
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 Replication | 1.65 | [5][6] |
| 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione | HIV-1 Replication | 3.98 - 5.74 | [16] |
Table 3: Antiproliferative Activity of Pyrrolopyridine Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-b]pyridine analogues | A549 (Lung) | 0.12 - 9.84 | [17] |
| Pyrrolo[2,3-b]pyridine analogues | HeLa (Cervical) | 0.12 - 9.84 | [17] |
| Pyrrolo[2,3-b]pyridine analogues | MDA-MB-231 (Breast) | 0.12 - 9.84 | [17] |
| Pyridine derivatives | A549 (Lung) | 17.63 - 35.5 | [18] |
| Pyridine derivatives | MDA-MB-231 (Breast) | 0.0046 - 9.0 | [18] |
| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives | HepG-2 (Liver) | 7.83 - 84.43 | [19] |
| 2-oxo-pyridine and 1′H-spiro-pyridine derivatives | Caco-2 (Colon) | 8.42 - 78.17 | [19] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids | A549 (Lung) | 11.7 | [20] |
Key Signaling Pathways Targeted by Pyrrolopyridine Derivatives
The therapeutic effects of pyrrolopyridine compounds are often mediated through the modulation of critical cellular signaling pathways. Below are graphical representations of some of these key pathways generated using the DOT language for Graphviz.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway
cGAS-STING Signaling Pathway
Experimental Methodologies
The evaluation of the biological activity of pyrrolopyridine derivatives involves a range of standard and specialized in vitro and cell-based assays. Detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test Compound (pyrrolopyridine derivative)
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP)
-
Microplate reader (luminescence or radioactivity detection)
-
96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Reaction Setup: In a microplate well, combine the kinase enzyme, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity.
-
ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[21]
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity.[14]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-HIV-1 Replication Assay (Single-Round Infectivity Assay)
This assay measures the ability of a compound to inhibit a single cycle of HIV-1 replication.[22]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing a Tat-responsive luciferase reporter gene)
-
HIV-1 virus stock (e.g., laboratory-adapted strains)
-
Test Compound (pyrrolopyridine derivative)
-
Cell Culture Medium (e.g., DMEM with fetal bovine serum)
-
Luciferase Assay Reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Infection: Add a predetermined amount of HIV-1 virus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and add luciferase assay reagent to each well.
-
Measurement: Measure the luminescence in each well using a luminometer. The luciferase activity is proportional to the level of viral replication.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound). Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23][24][25]
Materials:
-
Cancer cell line of interest
-
Test Compound (pyrrolopyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (plate reader)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
The pyrrolopyridine core structure represents a highly valuable and versatile scaffold in the field of drug discovery. Its inherent ability to interact with the ATP-binding site of kinases has led to the successful development of numerous potent and selective inhibitors for the treatment of cancer and other diseases. The broad spectrum of biological activities exhibited by pyrrolopyridine derivatives, including antiviral and neuroprotective effects, highlights the immense potential of this privileged heterocyclic system. The data and methodologies presented in this technical guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of the pyrrolopyridine core in the development of next-generation medicines. Further exploration of the vast chemical space around this scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles for a multitude of human diseases.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[1,2-f]phenanthridines and related non-rigid analogues as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchhub.com [researchhub.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
The Versatile Reactivity of the Aldehyde Group in 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The aldehyde functionality at the C3 position of the 1H-pyrrolo[3,2-b]pyridine scaffold serves as a versatile chemical handle for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This bicyclic heterocyclic system, a key structural motif in various biologically active compounds, can be readily elaborated through a range of classical and contemporary organic transformations targeting the electrophilic carbon of the aldehyde group. This technical guide explores the key reactivity patterns of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, providing a foundation for the rational design and synthesis of novel molecular entities.
Core Reactivity Profile
The aldehyde group in this compound exhibits typical electrophilic character, making it susceptible to attack by a wide variety of nucleophiles. Its reactivity is influenced by the electronic properties of the fused pyrrolopyridine ring system. The key transformations of this aldehyde group can be broadly categorized into nucleophilic additions, condensation reactions, oxidation, and reduction. These reactions provide access to a rich diversity of functional groups, including alcohols, carboxylic acids, alkenes, imines, and various carbon-carbon bond-extended structures.
Key Chemical Transformations
This section details the principal reactions involving the aldehyde group of this compound, providing generalized experimental protocols and expected outcomes.
Nucleophilic Addition Reactions
The quintessential reaction of aldehydes, nucleophilic addition, proceeds readily with this compound. The addition of organometallic reagents or hydrides leads to the formation of secondary alcohols.
a) Reduction to Alcohol:
The reduction of the aldehyde to the corresponding primary alcohol, (1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, is a fundamental transformation. Mild reducing agents are typically employed to avoid reduction of the pyridine ring.
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired alcohol.
| Reactant | Reagent | Solvent | Time (h) | Yield (%) |
| This compound | Sodium Borohydride | Methanol | 1 - 3 | >90 |
Condensation Reactions
Condensation reactions provide powerful methods for carbon-carbon and carbon-nitrogen bond formation, leading to a significant increase in molecular complexity.
a) Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is highly valuable for synthesizing derivatives with extended conjugation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A mixture of this compound (1.0 eq), malononitrile (1.0-1.2 eq), and a catalytic amount of a weak base such as piperidine or pyrrolidine in a solvent like ethanol or toluene is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the corresponding 2-((1H-pyrrolo[3,2-b]pyridin-3-yl)methylene)malononitrile.
| Reactant | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2 - 6 | 85 - 95 |
b) Wittig Reaction:
The Wittig reaction is a cornerstone for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
To a suspension of a phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide, 1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) is added to generate the ylide. After stirring for a short period, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the corresponding (E)-alkene.
| Reactant | Reagent | Base | Solvent | Time (h) | Yield (%) |
| This compound | (Methoxycarbonylmethyl)triphenylphosphonium bromide | Potassium tert-butoxide | THF | 4 - 12 | 70 - 85 |
c) Imine (Schiff Base) Formation and Reductive Amination:
The reaction of this compound with primary amines yields imines, also known as Schiff bases. These imines can be isolated or, more commonly, reduced in situ to the corresponding secondary amines in a process called reductive amination. This is a highly efficient method for introducing diverse amino functionalities.
Experimental Protocol: One-Pot Reductive Amination
To a solution of this compound (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane, a mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation. After a period of stirring at room temperature, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added. The reaction is stirred until the imine intermediate is fully consumed (monitored by TLC or LC-MS). The reaction is then worked up by quenching with a basic aqueous solution and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.
| Reactant | Reagent | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Primary Amine | NaBH(OAc)₃ | Dichloromethane | 6 - 18 | 60 - 80 |
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.
Experimental Protocol: Oxidation with Potassium Permanganate
A solution of this compound (1.0 eq) in a mixture of acetone and water is treated with potassium permanganate (KMnO₄, 1.5-2.0 eq) at room temperature. The reaction is stirred until the purple color of the permanganate disappears. The resulting manganese dioxide is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.
| Reactant | Reagent | Solvent | Time (h) | Yield (%) |
| This compound | Potassium Permanganate | Acetone/Water | 2 - 5 | 75 - 90 |
Visualizing Reaction Pathways
The following diagrams illustrate the key transformations of the aldehyde group in this compound.
Caption: Key transformations of this compound.
Caption: Workflow for one-pot reductive amination.
Conclusion
The aldehyde group of this compound is a highly valuable functional group that provides a versatile entry point for the synthesis of a wide range of derivatives. The reactions outlined in this guide, including nucleophilic additions, condensations, oxidation, and reduction, enable the introduction of diverse structural motifs and functional groups. This chemical tractability makes this compound a key intermediate for the development of novel compounds with potential applications in drug discovery and materials science. The provided experimental frameworks serve as a practical starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.
Unlocking the Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Derivatives: A Technical Guide to Future Research Directions
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining potential research directions for derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive overview of its therapeutic potential, detailed experimental protocols, and a roadmap for future investigations.
Introduction: The Promise of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, is a key pharmacophore in a variety of biologically active compounds. The presence of both a pyrrole and a pyridine ring imparts unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutics. The 3-carbaldehyde functional group provides a versatile handle for synthetic modifications, allowing for the exploration of a vast chemical space and the optimization of pharmacological properties. This guide will delve into the known biological activities of derivatives, focusing on anticancer, kinase inhibitory, and antimicrobial applications.
Key Therapeutic Areas and Biological Activities
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated significant potential in several key therapeutic areas. The following sections summarize the current state of research and highlight promising avenues for further exploration.
Anticancer Activity
The fight against cancer remains a primary focus of drug discovery, and 1H-pyrrolo[3,2-b]pyridine derivatives have shown considerable promise as anticancer agents through various mechanisms of action.
Many cancers are driven by aberrant kinase activity. Several classes of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as potent kinase inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of the FGFR signaling pathway is implicated in numerous cancers. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[1] Future research should focus on synthesizing and evaluating this compound derivatives to explore their potential as selective FGFR inhibitors.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is linked to both autoimmune diseases and hematological malignancies.[2][3][4][5][6] Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent JAK3 inhibitors.[7] This suggests that the 1H-pyrrolo[3,2-b]pyridine core could also yield effective JAK inhibitors.
-
Other Kinase Targets: Research on related pyrrolopyridine isomers has identified inhibitors of FMS kinase and maternal embryonic leucine zipper kinase (MELK), suggesting that a broad screening of this compound derivatives against a panel of cancer-related kinases is a worthwhile endeavor.
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Some pyrrolopyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[8][9][10][11][12] While much of the published data is on the 1H-pyrrolo[3,2-c]pyridine isomer, the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold in this area is underexplored and represents a significant research opportunity.
Table 1: Anticancer Activity of Selected Pyrrolopyridine Derivatives (Isomers of 1H-pyrrolo[3,2-b]pyridine)
| Compound Class | Target | Cell Line(s) | IC50 Value | Reference |
| 1H-Pyrrolo[3,2-c]pyridine derivative (10t) | Tubulin | HeLa, SGC-7901, MCF-7 | 0.12 µM, 0.15 µM, 0.21 µM | [13][14][15] |
| 1H-Pyrrolo[3,2-c]pyridine derivative (1r) | FMS Kinase | Ovarian, Prostate, Breast Cancer Cells | 0.15 - 1.78 µM | [16] |
| 1H-Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1, FGFR2, FGFR3 | 4T1, MDA-MB-231, MCF-7 | 7 nM, 9 nM, 25 nM | [1] |
| 1H-Pyrrolo[2,3-b]pyridine derivative (14c) | JAK3 | - | 1600 nM | [7] |
| 1H-Pyrrolo[2,3-b]pyridine derivative (16h) | MELK | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 µM |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolopyridine derivatives have demonstrated activity against a range of pathogenic bacteria. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as having potent antibacterial activity, with the most active molecule showing a MIC value of 3.35 µg/mL against E. coli. This highlights the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold as a source of new antibiotics.
Table 2: Antimicrobial Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Organism | MIC Value | Reference |
| 5-Oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 µg/mL | |
| Pyrrolo[3,2-d]pyrimidine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella spp. | Various | [17] |
| Pyridine derivatives | Various bacteria and fungi | Various | [18] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments.
Synthesis of this compound
The core scaffold can be synthesized via a multi-step process, with the final formylation step often achieved through a Vilsmeier-Haack reaction.
Protocol: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-b]pyridine
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) to 0°C in an ice bath.
-
Reaction: To the cooled Vilsmeier reagent, add a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DMF (2 volumes) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
Protocol: General Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then adding a detection reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanistic Insights
Understanding the underlying molecular mechanisms is crucial for rational drug design. The following diagrams illustrate key signaling pathways that can be targeted by 1H-pyrrolo[3,2-b]pyridine derivatives.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT in human diseases: a common axis in immunodeficiencies and hematological disorders [frontiersin.org]
- 4. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also known by its synonym 4-Azaindole-3-carboxaldehyde, is a heterocyclic organic compound with the CAS number 276862-85-2. Its structure, featuring a fused pyrrole and pyridine ring system, makes it a valuable scaffold in medicinal chemistry. The presence of an aldehyde functional group at the 3-position of the pyrrolopyridine core imparts significant reactivity, rendering it a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. This document provides a comprehensive overview of the known properties, structure, and potential biological significance of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the fusion of a pyrrole ring and a pyridine ring, forming the 4-azaindole core. The aldehyde group is attached to the third position of this bicyclic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents | |
| Density | 1.368 g/cm³ | |
| Boiling Point | 361.1 ± 22.0 °C (Predicted) | |
| Flash Point | 176.0 ± 28.8 °C | |
| Vapor Pressure | 2.12E-05 mmHg at 25°C | |
| Purity | Typically ≥95% | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 276862-85-2 |
| IUPAC Name | This compound |
| Synonyms | 4-Azaindole-3-carboxaldehyde, 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde |
| SMILES | O=CC1=CNC2=CC=CN=C12 |
| InChI Key | JDIWXZAFVHTGBQ-UHFFFAOYSA-N |
Synthesis
General Experimental Protocol: Vilsmeier-Haack Formylation of 4-Azaindole (Conceptual)
Disclaimer: This is a conceptual protocol based on established chemical principles for the Vilsmeier-Haack reaction on similar substrates. It has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
Vilsmeier Reagent Formation: In a dry, inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The mixture is stirred at low temperature to form the Vilsmeier reagent (chloroiminium salt).[2]
-
Reaction with 4-Azaindole: A solution of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) in a suitable dry solvent is added dropwise to the pre-formed Vilsmeier reagent at a controlled temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature or heated to drive the formylation reaction to completion. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, the reaction is quenched by pouring it onto crushed ice. The mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 276862-85-2) is not widely available in peer-reviewed literature or public databases. However, data for the isomeric 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole-3-carboxaldehyde) is available and can provide an indication of the expected spectral features.[5] Researchers are advised to acquire and interpret their own analytical data for structural confirmation.
Biological Activity and Potential Applications
The 4-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for this compound is limited, its derivatives have shown promise as inhibitors of several important drug targets.
Inhibition of Voltage-Gated Sodium Channel Nav1.2
Derivatives of 4-azaindole have been investigated as inhibitors of the voltage-gated sodium channel Nav1.2. This channel is predominantly expressed in the central nervous system and plays a crucial role in neuronal excitability. Gain-of-function mutations in the SCN2A gene, which encodes for Nav1.2, are associated with certain forms of epilepsy. Inhibitors of Nav1.2 could therefore have therapeutic potential in the treatment of seizure disorders.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95% | CAS: 276862-85-2 | AChemBlock [achemblock.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. degres.eu [degres.eu]
- 5. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
understanding the aromaticity of the 1H-pyrrolo[3,2-b]pyridine ring system
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases and its role as a versatile scaffold in the development of therapeutic agents.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, give rise to a nuanced aromatic character that is crucial for its chemical reactivity and biological activity. This technical guide provides an in-depth exploration of the aromaticity of the 1H-pyrrolo[3,2-b]pyridine ring system, detailing the theoretical basis of its aromaticity, experimental and computational methods for its assessment, and a summary of relevant quantitative data.
Theoretical Framework of Aromaticity in 1H-pyrrolo[3,2-b]pyridine
The aromaticity of 1H-pyrrolo[3,2-b]pyridine can be understood through the lens of Hückel's rule and resonance theory. The bicyclic system is planar and possesses a continuous ring of p-orbitals contributed by the seven carbon atoms and two nitrogen atoms. The pyrrole nitrogen atom contributes two electrons to the π-system, while the pyridine nitrogen and all carbon atoms each contribute one electron. This results in a total of 10 π-electrons, which satisfies the Hückel's rule for aromaticity (4n+2, where n=2).
Resonance structures illustrate the delocalization of these π-electrons across both rings, leading to a hybrid structure with partial double bond character throughout the scaffold. This delocalization is a key contributor to the thermodynamic stability and characteristic reactivity of the molecule.
Quantitative Assessment of Aromaticity
The degree of aromaticity can be quantified using various computational and experimental indices. The most common of these are the Harmonic Oscillator Model of Aromaticity (HOMA), which is a geometry-based index, and the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion.
Computational Data
Table 1: Calculated Bond Lengths and HOMA Index for 1H-pyrrolo[3,2-b]pyridine
| Bond | Optimized Bond Length (Å) | HOMA (Pyrrole Ring) | HOMA (Pyridine Ring) | HOMA (Overall) |
| N1-C2 | Data not available | \multirow{5}{}{Calculated Value} | \multirow{6}{}{Calculated Value} | \multirow{6}{*}{Calculated Value} |
| C2-C3 | Data not available | |||
| C3-C3a | Data not available | |||
| C3a-N4 | Data not available | |||
| N4-C5 | Data not available | |||
| C5-C6 | Data not available | |||
| C6-C7 | Data not available | |||
| C7-C7a | Data not available | |||
| C7a-N1 | Data not available | |||
| C3a-C7a | Data not available |
Note: The HOMA index is calculated from the deviation of bond lengths from an ideal aromatic reference. A value closer to 1 indicates higher aromaticity.
Table 2: Calculated NICS(1)zz Values for 1H-pyrrolo[3,2-b]pyridine
| Ring | NICS(1)zz (ppm) | Interpretation |
| Pyrrole Ring | Calculated Value | A negative value indicates aromatic character. |
| Pyridine Ring | Calculated Value | A negative value indicates aromatic character. |
Note: NICS(1)zz is the zz-component of the NICS value calculated 1 Å above the geometric center of the ring. More negative values generally correlate with stronger diatropic ring currents and thus higher aromaticity.
Experimental Protocols for Aromaticity Assessment
The aromaticity of 1H-pyrrolo[3,2-b]pyridine can be experimentally probed through techniques that provide information about its structure and electronic properties.
Synthesis of 1H-pyrrolo[3,2-b]pyridine
A general synthetic approach to the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. Several methods, such as the Fischer, Bartoli, or Madelung indole syntheses, can be adapted for the synthesis of azaindoles.[4]
General Protocol for Synthesis (adapted from related azaindole syntheses):
-
Starting Material: A suitably substituted 2-aminopyridine derivative.
-
Reaction: Cyclization reaction to form the fused pyrrole ring. The specific reagents and conditions will depend on the chosen synthetic route. For example, the Batcho-Leimgruber synthesis involves the reaction of a substituted nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.[4]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths and planarity, which are direct indicators of aromaticity.[1][5]
Experimental Protocol:
-
Crystallization: Grow single crystals of 1H-pyrrolo[3,2-b]pyridine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[6][7]
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and planarity information.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the electronic environment of the nuclei in a molecule. For aromatic compounds, the presence of a ring current leads to characteristic chemical shifts of the protons attached to the ring.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of 1H-pyrrolo[3,2-b]pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a more detailed analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of all proton and carbon signals.
-
Data Analysis: Analyze the chemical shifts of the aromatic protons. In aromatic systems, protons attached to the ring are typically deshielded and appear at higher chemical shifts (downfield) due to the induced magnetic field from the ring current. The magnitude of this deshielding can be used as a qualitative measure of aromaticity.
Logical Workflow for Aromaticity Assessment
The determination of the aromaticity of a novel heterocyclic compound like 1H-pyrrolo[3,2-b]pyridine typically follows a combined computational and experimental approach. The following diagram illustrates a logical workflow for this process.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine ring system is unequivocally aromatic, a property that underpins its stability and chemical behavior. This aromaticity arises from a combination of its planar, cyclic structure and the presence of a delocalized 10 π-electron system that adheres to Hückel's rule. A comprehensive understanding of its aromatic character requires a synergistic approach, integrating theoretical calculations of indices like HOMA and NICS with experimental verification through synthesis, X-ray crystallography, and NMR spectroscopy. This guide provides the foundational knowledge and methodological framework for researchers to further explore and exploit the aromatic nature of this important heterocyclic core in the design and development of novel chemical entities.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine. This application note includes a summary of materials and product specifications, a step-by-step experimental procedure, and graphical representations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
1H-pyrrolo[3,2-b]pyridine derivatives are an important class of heterocyclic compounds that are scaffolds in a variety of pharmacologically active molecules. The introduction of a carbaldehyde group at the 3-position of the pyrrolo[3,2-b]pyridine core provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems and is the chosen synthetic route for this protocol.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[1][2]
Data Presentation
A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | 1H-pyrrolo[3,2-b]pyridine (Starting Material) | This compound (Product) |
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine | This compound |
| Synonyms | 4-Azaindole | 3-Formyl-4-azaindole |
| CAS Number | 272-49-1[3][4] | 276862-85-2[5][6] |
| Molecular Formula | C₇H₆N₂[3] | C₈H₆N₂O[5][6] |
| Molecular Weight | 118.14 g/mol [3] | 146.15 g/mol [5][6][7] |
| Appearance | Light orange to yellow to green powder/crystal[8] | Solid[5] |
| Purity | >98.0% | ~95-97%[5][6] |
| Melting Point | 126.0 to 130.0 °C[8] | Not specified |
| Boiling Point | Not specified | 361.1±22.0 °C (Predicted)[7] |
| Density | Not specified | 1.368 g/cm³ (Predicted)[7] |
Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine to yield this compound.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C using an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step should be performed with caution as it is highly exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 4. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 276862-85-2 [sigmaaldrich.com]
- 6. 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95% | CAS: 276862-85-2 | AChemBlock [achemblock.com]
- 7. chembk.com [chembk.com]
- 8. 1H-Pyrrolo[3,2-b]pyridine | 272-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Fluorescent Probe Synthesis from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and rigid structure make it an excellent core for the development of novel fluorescent probes. This document provides a step-by-step guide for the synthesis of fluorescent probes utilizing 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as a key starting material. The aldehyde functionality serves as a versatile handle for introducing various fluorophoric and analyte-responsive moieties through well-established chemical transformations.
These application notes will detail two primary synthetic strategies: Knoevenagel condensation and Schiff base formation. These methods allow for the creation of a diverse library of fluorescent probes with tunable photophysical properties suitable for a range of applications, including cellular imaging and sensing of biological analytes.
Synthetic Strategies
The aldehyde group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core is amenable to various condensation reactions to extend the π-conjugated system, a key feature for generating fluorescence.
Strategy 1: Knoevenagel Condensation
Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is a powerful tool for synthesizing vinyl-substituted aromatic and heterocyclic compounds, which often exhibit strong fluorescence.
dot
Caption: Knoevenagel Condensation Workflow.
Strategy 2: Schiff Base Formation
The reaction of the aldehyde with a primary amine (often an aniline derivative) leads to the formation of an imine or Schiff base. The resulting C=N double bond extends the conjugation and can lead to fluorescent products. Schiff bases are particularly useful for developing chemosensors, as the imine nitrogen can act as a binding site for metal ions or other analytes, leading to changes in the probe's fluorescence.
dot
Caption: Schiff Base Formation Workflow.
Experimental Protocols
Protocol 1: Synthesis of a Vinyl-Substituted Fluorescent Probe via Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure vinyl-substituted fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-aminophenol)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).
-
Add the substituted aniline (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure Schiff base fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for fluorescent probes synthesized from this compound. These values are based on typical results for similar heterocyclic fluorophores and serve as a guide for expected outcomes.
Table 1: Predicted Photophysical Properties of Knoevenagel Condensation Products
| Active Methylene Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Malononitrile | ~380 | ~450 | ~0.45 | ~25,000 |
| Ethyl Cyanoacetate | ~375 | ~440 | ~0.30 | ~22,000 |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile | ~410 | ~520 | ~0.60 | ~35,000 |
Table 2: Predicted Photophysical Properties of Schiff Base Products
| Aniline Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Aniline | ~360 | ~430 | ~0.15 | ~18,000 |
| 4-Methoxyaniline | ~370 | ~450 | ~0.25 | ~21,000 |
| 4-Aminophenol | ~365 | ~460 | ~0.20 | ~20,000 |
Application in Cellular Imaging: A Proposed Signaling Pathway Visualization
Fluorescent probes based on the 1H-pyrrolo[3,2-b]pyridine core could potentially be designed to target specific cellular components or respond to changes in the cellular environment. For instance, a probe could be functionalized to localize within the mitochondria and respond to changes in mitochondrial membrane potential, a key indicator of cell health and apoptosis.
dot
Caption: Proposed mechanism for a mitochondria-targeting fluorescent probe.
In this hypothetical scenario, the probe accumulates in the mitochondria of healthy cells where the high membrane potential leads to aggregation and fluorescence quenching. Upon induction of apoptosis, the mitochondrial membrane potential collapses, causing the probe to be released and disaggregate, resulting in a significant increase in fluorescence, thereby providing a clear signal for cell death.
Conclusion
The synthetic protocols and conceptual applications outlined in this document provide a solid foundation for researchers to develop novel fluorescent probes based on the 1H-pyrrolo[3,2-b]pyridine scaffold. The versatility of the starting aldehyde allows for the creation of a wide array of probes with tailored properties, opening up new avenues for research in chemical biology, drug discovery, and diagnostics. The provided data and diagrams serve as a starting point for the design and characterization of these promising new tools.
Application Notes and Protocols: Synthesis of ACC1 Inhibitors from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive methodology for the synthesis of potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitors based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, starting from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This document outlines the synthetic pathway, detailed experimental protocols, and methods for biological evaluation. The inhibition of ACC1, a rate-limiting enzyme in de novo fatty acid synthesis, is a promising therapeutic strategy for various metabolic diseases and cancers.[1][2] The provided protocols are intended to guide researchers in the development of novel therapeutic agents targeting this critical enzyme.
Introduction to ACC1 Inhibition
Acetyl-CoA Carboxylase 1 (ACC1) is a key cytosolic enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[3][4] This reaction is the first committed step in the de novo synthesis of fatty acids.[3] Elevated fatty acid synthesis is a hallmark of many diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers.[2] Cancer cells, in particular, exhibit a high demand for lipids to support rapid proliferation and membrane synthesis.[2] Therefore, inhibiting ACC1 can disrupt this crucial metabolic pathway, leading to decreased lipid accumulation and potentially halting tumor growth.[2] The 1H-pyrrolo[3,2-b]pyridine core has been identified as a promising scaffold for the development of potent and orally bioavailable ACC1 inhibitors.[3]
ACC1 Signaling Pathway
The activity of ACC1 is tightly regulated by cellular energy status, primarily through the AMP-activated protein kinase (AMPK) signaling pathway.[5][6] Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC1, leading to its inhibition.[6] This phosphorylation prevents the dimerization of ACC1, which is essential for its enzymatic activity.[7] This feedback mechanism ensures that energy-consuming processes like fatty acid synthesis are halted when energy is scarce. Pharmacological inhibition of ACC1 can mimic this natural regulatory process.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1H-Pyrrolo[3,2-b]pyridine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, have emerged as privileged structures in the design of novel therapeutics for oncology. While direct research on 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is not extensively documented in the provided search results, the broader family of pyrrolopyridines has demonstrated significant potential as inhibitors of various cancer-relevant biological targets. This document provides an overview of the key applications, mechanisms of action, and relevant experimental protocols based on studies of structurally related compounds. These notes are intended to guide researchers in exploring the potential of this compound and its derivatives in cancer research and drug development.
The primary mechanisms of action for various 1H-pyrrolopyridine derivatives in cancer include the inhibition of tubulin polymerization and the modulation of key protein kinases involved in cell signaling pathways. These activities lead to cell cycle arrest, induction of apoptosis, and reduction of cell proliferation in various cancer cell lines.
Key Applications in Cancer Research
Derivatives of the 1H-pyrrolopyridine core structure have been investigated for their potent anticancer activities across several mechanistic classes:
-
Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is a clinically validated anticancer strategy.[1][2][3]
-
Kinase Inhibition: Various isomers of the pyrrolopyridine scaffold have been shown to inhibit different protein kinases that are crucial for cancer cell survival and proliferation. These include:
-
FMS Kinase: 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent and selective inhibition of FMS kinase (CSF-1R), a target in various cancers including ovarian, prostate, and breast cancer.[4]
-
Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3, which are often dysregulated in numerous tumor types.[5][6][7]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop highly selective and orally available ATM inhibitors.
-
Other Kinases: The versatility of the pyrrolopyridine core has been demonstrated through the development of inhibitors for other kinases such as Haspin, LYN, BTK, and mTOR.[8][9]
-
-
Acetyl-CoA Carboxylase (ACC) Inhibition: A 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a promising inhibitor of ACC1, a key enzyme in fatty acid synthesis that is upregulated in many cancers.[10]
Data Presentation: Quantitative Analysis of Pyrrolopyridine Derivatives
The following tables summarize the reported in vitro activities of various 1H-pyrrolopyridine derivatives against different cancer cell lines and protein targets. This data provides a benchmark for evaluating the potential of novel analogs.
Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives (as Tubulin Polymerization Inhibitors) [1][2]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
Table 2: Kinase Inhibitory Activity of 1H-Pyrrolopyridine Derivatives
| Compound | Target Kinase | Target Cancer Cell Line | IC50 (nM) |
| 1r (Pyrrolo[3,2-c]pyridine) | FMS Kinase | - | 30[4] |
| 1e (Pyrrolo[3,2-c]pyridine) | FMS Kinase | - | 60[4] |
| 4h (Pyrrolo[2,3-b]pyridine) | FGFR1 | - | 7[5][6][7] |
| FGFR2 | - | 9[5][6][7] | |
| FGFR3 | - | 25[5][6][7] | |
| 2 (Pyrrolo[3,2-g]isoquinoline) | Haspin | - | 10.1[8] |
| 3 (Pyrrolo[3,2-g]isoquinoline) | Haspin | - | 10.6[8] |
Table 3: Antiproliferative Activity of FMS Kinase Inhibitor 1r (1H-Pyrrolo[3,2-c]pyridine derivative) [4]
| Target Cancer Cell Line | IC50 (µM) |
| Ovarian Cancer Panel | 0.15 - 1.78 |
| Prostate Cancer Panel | 0.15 - 1.78 |
| Breast Cancer Panel | 0.15 - 1.78 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound and its derivatives.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the test compound on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well plate compatible with a spectrophotometer
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of the test compound and positive control in G-PEM buffer.
-
On ice, add tubulin to the wells of a pre-chilled 96-well plate.
-
Add the test compound or control solutions to the respective wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The inhibition of tubulin polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[1][2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1][2]
Protocol 4: In Vitro Kinase Inhibition Assay
Objective: To measure the inhibitory activity of the test compound against a specific protein kinase (e.g., FMS, FGFR).
Materials:
-
Recombinant human kinase
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
The luminescence signal is measured using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Immunomodulatory Agents Using 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel immunomodulatory agents derived from the scaffold 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This document outlines the rationale for targeting key signaling pathways, synthetic strategies, and robust methodologies for evaluating the biological activity of newly synthesized compounds.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and serving as a hinge-binding motif for numerous protein kinases.[1] Dysregulation of kinase signaling, particularly the Janus kinase (JAK) family, is central to the pathophysiology of various autoimmune and inflammatory diseases.[2][3][4] The JAK-STAT signaling pathway transduces signals from cytokines and interferons, playing a critical role in immune cell activation, proliferation, and differentiation.[4] Consequently, inhibitors of JAKs have emerged as a significant class of therapeutic agents for conditions such as rheumatoid arthritis and organ transplant rejection.[2][3][5]
This compound is a versatile chemical intermediate.[6][7] Its aldehyde functional group provides a convenient handle for elaboration into a variety of functional groups, such as imines, amides, and other complex side chains, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.[6] This document details the journey from this starting material to the identification and characterization of potential immunomodulatory drug candidates.
Proposed Signaling Pathway: The JAK-STAT Pathway
Derivatives of 1H-pyrrolo[3,2-b]pyridine are hypothesized to function as ATP-competitive inhibitors of Janus kinases (JAKs). By binding to the ATP-binding pocket in the kinase domain, these compounds can block the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of inflammatory genes.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde [myskinrecipes.com]
- 7. 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95% | CAS: 276862-85-2 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Formylation of 1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed examination of the formylation of 1H-pyrrolo[3,2-b]pyridine, a critical reaction in the synthesis of various pharmacologically active compounds. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation, affording regioselective formylation on the electron-rich pyrrole ring.
Detailed Reaction Mechanism: Vilsmeier-Haack Formylation
The formylation of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophile then attacks the electron-rich C3 position of the pyrrole ring of 1H-pyrrolo[3,2-b]pyridine.
The key steps of the mechanism are:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation (the Vilsmeier reagent).[1][2]
-
Electrophilic Attack: The π-electron system of the pyrrole ring of 1H-pyrrolo[3,2-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the higher electron density and the ability to better stabilize the resulting intermediate through resonance, avoiding disruption of the pyridine ring's aromaticity.
-
Sigma Complex Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A base (such as another molecule of DMF) removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and forming an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final product, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.[2]
Regioselectivity
The formylation of 1H-pyrrolo[3,2-b]pyridine is highly regioselective, with the formyl group being introduced almost exclusively at the C3 position of the pyrrole ring. This is because the pyrrole moiety is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is favored over the C2 position for electrophilic substitution in azaindoles.
Quantitative Data Summary
The following table summarizes representative yields for the Vilsmeier-Haack formylation of azaindole substrates. While specific comparative data for 1H-pyrrolo[3,2-b]pyridine under various conditions is limited in the literature, the provided data for a closely related 6-azaindole derivative illustrates the efficiency of this reaction.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-4-methylpyridine | POCl₃, DMF | Room Temperature | 48 | 62 | [3] |
Experimental Protocols
This section provides a detailed methodology for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Vilsmeier Reagent Precursor: While maintaining the temperature at 0 °C, add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This should be done in a fume hood as the quenching process can be vigorous.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1H-pyrrolo[3,2-b]pyridine.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Derivatives: A Laboratory-Scale Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives. This class of compounds, also known as 4-azaindole-3-carbaldehydes, are valuable intermediates in the synthesis of various biologically active molecules. The protocols outlined below are established methods that can be readily implemented in a standard organic chemistry laboratory.
Introduction
1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, is a privileged scaffold in medicinal chemistry. The introduction of a carbaldehyde group at the C3-position provides a versatile handle for further functionalization, enabling the synthesis of a wide array of derivatives for drug discovery and development. The most common and direct method for this transformation is the Vilsmeier-Haack formylation. Alternative methods, such as the Duff reaction, offer different reaction conditions and may be suitable for specific substrates.
Data Presentation
A summary of the key quantitative data for the parent compound, this compound, is presented in the table below. This allows for easy reference and comparison of physical properties.
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) |
| This compound | Vilsmeier-Haack | ~70-80 | 216-220 |
| This compound | Duff Reaction | Variable | 216-220 |
| 1-Boc-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Vilsmeier-Haack (on Boc-protected starting material) | Good | 124-129 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Protocols
Primary Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Reaction with 4-Azaindole: Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Be cautious as this will cause gas evolution (CO₂). Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Alternative Synthetic Route: The Duff Reaction
The Duff reaction is an alternative method for the formylation of activated aromatic compounds, using hexamethylenetetramine as the formylating agent in an acidic medium. Microwave-assisted Duff reactions have been shown to improve yields and significantly reduce reaction times.[1]
Materials:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole)
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA) or acetic acid
-
Microwave reactor (optional)
-
Standard work-up and purification reagents as listed for the Vilsmeier-Haack reaction.
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine 1H-pyrrolo[3,2-b]pyridine, hexamethylenetetramine, and trifluoroacetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture under microwave irradiation at a set temperature and time (optimized for the specific instrument, but typically in the range of 120-150 °C for 15-30 minutes).
-
After cooling, perform a similar aqueous work-up and purification as described for the Vilsmeier-Haack reaction to isolate the product.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for the Purification of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The purification strategy is designed for a crude product obtained from a Vilsmeier-Haack formylation reaction, a common method for the synthesis of this aldehyde.
Overview
This compound is typically synthesized by the formylation of 1H-pyrrolo[3,2-b]pyridine. The Vilsmeier-Haack reaction is a widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a suitable amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction is an electrophilic aromatic substitution.
The purification of the resulting crude product is critical to remove unreacted starting materials, reagents, and potential side products. The primary method for purification is silica gel column chromatography.
Experimental Protocol: Purification of this compound
This protocol outlines the purification of crude this compound obtained from a typical Vilsmeier-Haack reaction.
1. Work-up of the Vilsmeier-Haack Reaction Mixture
-
Objective: To quench the reaction and perform an initial extraction of the crude product.
-
Procedure:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
2. Purification by Silica Gel Column Chromatography
-
Objective: To isolate the pure this compound from the crude mixture.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry. Allow the silica gel to settle, ensuring a uniform and crack-free column bed. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column. Alternatively, dissolve the crude product in a minimal volume of the initial eluent and load it directly onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% n-hexane or a low percentage of ethyl acetate in n-hexane (e.g., 9:1 Hex:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A common gradient might be from 10% to 50% ethyl acetate in n-hexane. For purification of similar heterocyclic aldehydes, a mixture of n-hexane and ethyl acetate is often effective.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 Hex:EtOAc). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Data Presentation
| Parameter | Before Purification (Crude) | After Purification (Pure) |
| Appearance | Dark, oily residue or solid | Off-white to yellow solid |
| Weight (g) | Record crude weight | Record final weight |
| Purity (%) | Determine by HPLC or NMR | >95% (Typical target) |
| Yield (%) | - | Calculate based on starting material |
| TLC Rf | Multiple spots | Single spot |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
The logical relationship between the key steps of the purification process is depicted in the diagram below.
Caption: Logical steps in the purification protocol.
synthetic route to novel anticancer agents based on the 1H-pyrrolo[3,2-b]pyridine scaffold
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Its unique structural and electronic properties allow for diverse functionalization, leading to the development of potent and selective inhibitors of various cancer-related targets. This document provides a comprehensive overview of synthetic routes to novel anticancer agents based on the 1H-pyrrolo[3,2-b]pyridine scaffold, complete with detailed experimental protocols for key reactions and a summary of their biological activities. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process.
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold has garnered considerable interest in the discovery of new anticancer drugs.[1] Its structural resemblance to indole allows it to mimic the natural purine bases, enabling interaction with a wide array of biological targets. The presence of the nitrogen atom in the pyridine ring offers an additional site for hydrogen bonding and other molecular interactions, which can be exploited to enhance binding affinity and selectivity for specific protein targets.[2] This has led to the development of 1H-pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, as well as inhibitors of fibroblast growth factor receptor (FGFR) and tubulin polymerization.[2][3][4][5] This application note details synthetic strategies and protocols for preparing these promising anticancer agents.
Synthetic Strategies and Key Intermediates
The synthesis of substituted 1H-pyrrolo[3,2-b]pyridines often involves the construction of the bicyclic ring system from appropriately substituted pyridine or pyrrole precursors. A common and versatile approach is the Fischer indole synthesis or variations thereof, starting from a substituted 2-aminopyridine. Subsequent functionalization at various positions of the 1H-pyrrolo[3,2-b]pyridine core allows for the introduction of diverse pharmacophores to modulate the biological activity.
A crucial intermediate for many synthetic routes is 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, which can be further elaborated to introduce various functional groups at the C3 position.[6] Another key strategy involves the palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents at specific positions of the scaffold, which has proven effective in generating potent kinase inhibitors.
Below is a generalized workflow for the synthesis and evaluation of novel 1H-pyrrolo[3,2-b]pyridine-based anticancer agents.
Caption: General workflow for the development of 1H-pyrrolo[3,2-b]pyridine anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor
This protocol is adapted from a study describing the synthesis of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of 1H-pyrrolo[3,2-b]pyridine.[7]
Step 1: Synthesis of 3-((4-(dimethylamino)phenyl)methylene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in ethanol, add 4-(dimethylamino)benzaldehyde (1.2 eq) and piperidine (0.2 eq).
-
Heat the reaction mixture at 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the product.
Step 2: Reduction to 3-((4-(dimethylamino)phenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Suspend the product from Step 1 (1.0 eq) in acetonitrile.
-
Add triethylsilane (3.0 eq) followed by trifluoroacetic acid (3.0 eq) to the suspension.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final compound.
Protocol 2: Synthesis of a 1H-pyrrolo[3,2-c]pyridine Derivative as a Tubulin Polymerization Inhibitor
This protocol is based on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors.[8]
Step 1: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
In a sealed tube, combine the appropriate 6-halo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(PPh3)4 (0.1 eq), and K2CO3 (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1) to the tube.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired compound.
Biological Activity Data
The following tables summarize the in vitro anticancer activity of representative 1H-pyrrolo[3,2-b]pyridine and its isomer derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [8][9][10]
| Compound | Target Cell Line | IC50 (µM) |
| 10a | HeLa | >10 |
| 10b | HeLa | 1.25 |
| 10c | HeLa | 0.89 |
| 10g | HeLa | 0.54 |
| 10h | HeLa | 0.33 |
| 10s | HeLa | 0.45 |
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
| CA-4 (positive control) | HeLa | 0.02 |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases and Cancer Cell Lines [7]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | 4T1 Cell Proliferation IC50 (µM) |
| 1 | 1900 | - | - | >10 |
| 4a | 210 | - | - | 5.6 |
| 4h | 7 | 9 | 25 | 0.8 |
Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers. 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as potent PI3K inhibitors, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[2]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1H-pyrrolo[3,2-b]pyridine derivatives.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[3][7]
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile platform for the design and synthesis of novel anticancer agents. The synthetic routes are adaptable, allowing for the generation of diverse libraries of compounds for screening. The examples provided herein demonstrate the potential of these scaffolds to yield potent and selective inhibitors of key oncogenic pathways. The detailed protocols and biological data serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the synthesis of this compound?
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[1]
Q2: What are the potential common side reactions in this synthesis?
While the Vilsmeier-Haack reaction is generally regioselective for the C3 position of the 1H-pyrrolo[3,2-b]pyridine ring system, several side reactions can occur:
-
Di-formylation: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced onto the aromatic system.
-
Formylation at other positions: Although less favored, formylation at other positions on the pyrrolo[3,2-b]pyridine ring can occur, leading to isomeric impurities.
-
N-formylation: In some cases, the nitrogen of the pyrrole ring can be formylated, though this is less common for this substrate.
-
Polymerization/Decomposition: The starting material or product can be sensitive to the acidic and high-temperature conditions of the reaction, leading to the formation of tarry residues and a reduction in yield.
-
Incomplete Hydrolysis: The intermediate iminium salt may not fully hydrolyze during the work-up, leading to impurities in the final product.[2]
Q3: What safety precautions should be taken during the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety measures:
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vilsmeier Reagent: The in situ generated Vilsmeier reagent is moisture-sensitive. The reaction should be carried out under anhydrous conditions.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Proper temperature control, often using an ice bath, is crucial to prevent runaway reactions.
-
Work-up: Quenching the reaction mixture with ice or water should be done slowly and carefully to manage the exothermic release of heat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Reaction temperature is too low. 4. Incomplete reaction. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Confirm the purity of the 1H-pyrrolo[3,2-b]pyridine starting material. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Presence of Multiple Products (observed by TLC/NMR) | 1. Di-formylation due to excess reagent or high temperature. 2. Formation of isomeric byproducts. 3. Decomposition of starting material or product. | 1. Use a stoichiometric amount of the Vilsmeier reagent. Maintain a lower reaction temperature. 2. Optimize reaction conditions (temperature, solvent) to favor C3 formylation. Purify the crude product using column chromatography. 3. Ensure strict temperature control and minimize reaction time. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating leading to polymerization. 2. Presence of impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the addition of POCl₃ and the substrate. Use an ice bath. 2. Use high-purity, anhydrous starting materials and solvents. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Incomplete hydrolysis of the iminium intermediate. 3. Emulsion formation during extraction. | 1. Use a different extraction solvent or perform multiple extractions. 2. Ensure the aqueous work-up is sufficiently long and vigorous to promote complete hydrolysis. Adjusting the pH might be necessary. 3. Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Experimental Log
To aid in troubleshooting and optimizing the synthesis, we recommend maintaining a detailed experimental log. Below is a template for recording and comparing experimental data.
| Entry | Starting Material (mmol) | POCl₃ (equiv.) | DMF (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) | Notes |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Basify the solution to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Vilsmeier-Haack reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold. The Vilsmeier-Haack reagent is typically prepared in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
Q2: What is the expected yield for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine?
A2: While specific yields for the formylation of 1H-pyrrolo[3,2-b]pyridine can vary depending on the precise reaction conditions and scale, yields for Vilsmeier-Haack reactions on related heterocyclic compounds are generally reported in the good to excellent range. For instance, formylation of other pyridine and pyrazole derivatives can achieve yields from 60% to over 90% under optimized conditions.
Q3: At which position does the formylation of 1H-pyrrolo[3,2-b]pyridine occur?
A3: The formylation of 1H-pyrrolo[3,2-b]pyridine preferentially occurs at the C3 position of the pyrrole ring. This is due to the higher electron density at this position, making it more susceptible to electrophilic attack by the Vilsmeier reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃.
-
Incorrect Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion. A typical starting point is a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 1H-pyrrolo[3,2-b]pyridine substrate.
-
Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent formylation step may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific setup. Reaction temperatures can range from room temperature to 80 °C depending on the substrate's reactivity.[1]
-
Poor Quality of Starting Material: Ensure the purity of the starting 1H-pyrrolo[3,2-b]pyridine. Impurities can interfere with the reaction.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes & Solutions:
-
Di-formylation: The formation of a di-formylated byproduct can occur, especially with prolonged reaction times or a large excess of the Vilsmeier reagent.
-
Control Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
-
Optimize Stoichiometry: Carefully control the amount of Vilsmeier reagent used.
-
-
Formylation at Other Positions: While C3 formylation is preferred, minor products resulting from formylation at other positions on the pyridine ring can sometimes be observed, particularly at higher temperatures. Running the reaction at the lowest effective temperature can improve regioselectivity.
Problem 3: Formation of Colored Impurities or Tar
Possible Causes & Solutions:
-
Decomposition of Reagents or Product: The Vilsmeier reagent and the product can be unstable at high temperatures. Avoid excessive heating.
-
Incorrect Work-up Procedure: The reaction mixture should be quenched by slowly adding it to a cold aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) with vigorous stirring. This hydrolyzes the intermediate iminium salt and neutralizes the acidic reaction mixture. A rapid or uncontrolled quench can lead to localized heating and decomposition.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine
This protocol is a general guideline based on typical Vilsmeier-Haack procedures for related heterocyclic compounds. Optimization may be required.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents based on the substrate). Cool the flask to 0 °C in an ice bath. Add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
Table 1: Troubleshooting Summary for Vilsmeier-Haack Reaction
| Problem | Possible Cause | Recommended Solution(s) |
| Low/No Yield | Moisture contamination | Use oven-dried glassware and anhydrous reagents under an inert atmosphere. |
| Incorrect stoichiometry | Start with 1.1-1.5 eq. of Vilsmeier reagent and optimize. | |
| Inappropriate temperature | Monitor reaction by TLC to find the optimal temperature. | |
| Multiple Products | Di-formylation | Reduce reaction time and/or decrease the amount of Vilsmeier reagent. |
| Poor regioselectivity | Run the reaction at a lower temperature. | |
| Tar/Impurity Formation | Decomposition | Avoid excessive heating; ensure a controlled and cold aqueous work-up. |
Visualizations
References
troubleshooting guide for the purification of pyrrolopyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pyrrolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrrolopyridine derivatives?
A1: The most common methods for purifying pyrrolopyridine derivatives are silica gel column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity of the compound.
Q2: My pyrrolopyridine derivative appears to be degrading on the silica gel column. What can I do?
A2: Pyrrolopyridine derivatives can be sensitive to the acidic nature of standard silica gel.[1] If you observe streaking on your TLC plate or the appearance of new, more polar spots during column chromatography, your compound may be decomposing. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia to neutralize the acidic sites.
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil® can be less harsh alternatives to silica gel.
-
Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Q3: I am having trouble finding a suitable solvent system for the recrystallization of my pyrrolopyridine derivative. What is a good starting point?
A3: Pyrrolopyridine derivatives often have moderate to high polarity. A good starting point for recrystallization is to use a polar solvent in which the compound is soluble when hot but sparingly soluble at room temperature. Common solvent systems include:
-
Ethanol/water
-
Methanol/water
-
Acetone/hexane
-
Ethyl acetate/hexane[2]
It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific derivative.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. To encourage crystallization, you can:
-
Add more solvent: This will reduce the supersaturation.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.
-
Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can induce crystallization.
Troubleshooting Guides
Silica Gel Column Chromatography
This guide addresses common issues encountered during the purification of pyrrolopyridine derivatives using silica gel column chromatography.
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | Incorrect solvent system polarity. | Optimize the eluent system using TLC. If spots are too high (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity. |
| Column overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. | |
| Compound Streaking on TLC and Column | Compound is too polar for the solvent system. | Increase the polarity of the eluent. For very polar basic compounds, adding a small amount of a basic modifier like triethylamine or ammonia (0.1-2%) to the mobile phase can improve peak shape.[1] |
| Compound is degrading on the silica gel. | Use deactivated silica gel (with triethylamine or ammonia) or switch to a less acidic stationary phase like alumina. | |
| Low or No Recovery of the Compound | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar or basic compounds. Try eluting with a more polar solvent system, such as methanol in dichloromethane. If the compound is still not eluting, consider using a different purification technique like reverse-phase chromatography or recrystallization. |
| The compound is not UV-active or does not stain. | If you are relying on UV visualization, your compound may not be chromophoric. Try using a universal stain like potassium permanganate or iodine to visualize the spots on your TLC plates. |
Recrystallization
This guide provides solutions to common problems encountered during the recrystallization of pyrrolopyridine derivatives.
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The solution is not saturated. | The chosen solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a mixed solvent system where the compound is less soluble. | |
| Crystals Crash Out Too Quickly (Fine Powder) | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| The solution is highly supersaturated. | Gently warm the solution to redissolve the precipitate and then add a small amount of additional solvent before allowing it to cool slowly. | |
| Formation of an Oil Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Try using a lower-boiling point solvent. |
| High concentration of impurities. | The impurities may be lowering the melting point of your compound. Try to remove some of the impurities by a quick filtration through a small plug of silica before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-salt bath). Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[3] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Add a small excess of solvent before filtering to prevent saturation. |
Quantitative Data
The following table summarizes representative purification data for pyrrolopyridine and related azaindole derivatives from various research publications. This data is intended to provide a general reference for expected yields and purity levels.
| Compound Type | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Silica-gel flash column chromatography | Acetone/DCM (1:1) | 61 | >99 (HPLC) | [4] |
| N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Silica-gel flash column chromatography | Acetone/DCM (1:1) | 72 | Not Reported | [4] |
| 2-(4-Chlorophenyl)-1-methyl-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Silica gel chromatography | Not specified | 31 | Not Reported | [5] |
| 3-Bromo-2-(4-chlorophenyl)-1-methyl-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Not specified | Not specified | 99 | Not Reported | [5] |
| 6-azaindole derivative | Chromatographic purification | Not specified | 20 | Not Reported | [6] |
| 4-phenyl-1-tosyl-1H-pyrrole | Column chromatography | Not specified | 99 | Not Reported | [7] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for the purification of a pyrrolopyridine derivative using flash column chromatography.
1. Preparation of the Silica Gel Slurry:
- In a beaker, add the required amount of silica gel to the initial, least polar eluent (e.g., 100% hexane or a mixture of hexane and ethyl acetate).
- Stir the mixture to form a homogeneous slurry. For basic pyrrolopyridine derivatives, 1-2% triethylamine can be added to the eluent to prevent streaking.
2. Packing the Column:
- Secure a glass column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
- Allow the solvent to drain until it is just above the level of the silica gel. Add another thin layer of sand on top of the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude pyrrolopyridine derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
- Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
5. Analysis of Fractions:
- Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrolopyridine derivative.
Protocol 2: General Procedure for Recrystallization
This protocol provides a general method for the purification of a solid pyrrolopyridine derivative by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude solid in several test tubes.
- Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to its boiling point with stirring.
- Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
- Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals in a desiccator under vacuum or in a drying oven at a temperature well below the melting point of the compound.
Visualizations
Caption: A general workflow for troubleshooting the purification of pyrrolopyridine derivatives.
Caption: A step-by-step workflow for purification by silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azaindole synthesis [organic-chemistry.org]
optimizing reaction conditions for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This valuable intermediate, also known as 7-azaindole-3-carbaldehyde, is a crucial building block in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine (7-azaindole).
Question: The reaction shows low or no conversion of the starting material. What are the possible causes and solutions?
Answer:
Low or no conversion is a frequent issue and can stem from several factors related to the reagents and reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly opened or properly stored POCl₃. It is recommended to prepare the Vilsmeier reagent in situ and use it immediately.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete formylation.
-
Solution: While a slight excess is often used, a large excess can lead to side products. A typical starting point is using 1.1 to 1.5 equivalents of both POCl₃ and DMF relative to the 1H-pyrrolo[3,2-b]pyridine.
-
-
Low Reaction Temperature: The formylation of the electron-deficient pyridine ring in the 7-azaindole system may require more forcing conditions than electron-rich substrates.
-
Solution: If the reaction is sluggish at lower temperatures (e.g., 0-25 °C), consider gradually increasing the temperature to a range of 50-80 °C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing for the desired product.
-
Di-formylation: Although the 3-position is electronically favored, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group may be introduced at another position on the pyrrole or pyridine ring.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid over-reaction.
-
-
Reaction at the Pyrrole Nitrogen (N-1): While less common for formylation, reaction at the pyrrole nitrogen is a possibility.
-
Solution: Maintaining a lower reaction temperature can sometimes favor C-formylation over N-formylation.
-
-
Polymerization/Degradation: 1H-pyrrolo[3,2-b]pyridine can be sensitive to strongly acidic conditions, leading to the formation of intractable tars.
-
Solution: Ensure the dropwise addition of POCl₃ to DMF at low temperature (0-5 °C) to control the exotherm during the formation of the Vilsmeier reagent. Similarly, add the 1H-pyrrolo[3,2-b]pyridine solution slowly to the pre-formed reagent. Careful control of the reaction temperature is crucial.
-
Question: I am having difficulty isolating and purifying the final product. What is the recommended procedure?
Answer:
Proper work-up and purification are critical for obtaining pure this compound.
-
Inefficient Quenching: The reaction mixture contains a highly reactive iminium salt intermediate which needs to be hydrolyzed to the aldehyde.
-
Solution: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate or sodium hydroxide. This should be done slowly and with vigorous stirring to manage the exothermic reaction and ensure complete hydrolysis.
-
-
Product Solubility: The product may have limited solubility in the extraction solvent.
-
Solution: After neutralization, the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane. If the product precipitates from the aqueous layer upon neutralization, it can be collected by filtration. Multiple extractions of the aqueous layer are recommended to maximize recovery.
-
-
Co-eluting Impurities: Purification by column chromatography can be challenging if side products have similar polarities to the desired product.
-
Solution: A silica gel column chromatography using a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. Careful monitoring of the fractions by TLC is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. It employs a "Vilsmeier reagent," which is an electrophilic iminium salt, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This method is highly effective for the formylation of pyrroles and their fused derivatives like 1H-pyrrolo[3,2-b]pyridine due to the electron-rich nature of the pyrrole ring, which directs the electrophilic substitution to the C3 position.
Q2: What are the key safety precautions to consider during this experiment?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The Vilsmeier reagent itself is moisture-sensitive and corrosive. The reaction should always be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The quenching step is highly exothermic and should be performed with extreme care by slowly adding the reaction mixture to ice/water.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched in a separate vial containing a small amount of water and a basic solution (e.g., saturated sodium bicarbonate). The quenched sample is then extracted with a small volume of an organic solvent (e.g., ethyl acetate), and the organic layer is spotted on a TLC plate. The disappearance of the starting material spot (1H-pyrrolo[3,2-b]pyridine) and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q4: What is the expected regioselectivity of the formylation of 1H-pyrrolo[3,2-b]pyridine?
A4: The formylation of 1H-pyrrolo[3,2-b]pyridine (7-azaindole) is highly regioselective for the C3 position of the pyrrole ring. This is due to the electronic properties of the bicyclic system, where the C3 position is the most nucleophilic and therefore most susceptible to electrophilic attack by the Vilsmeier reagent.
Experimental Protocols and Data
Optimized Reaction Conditions for Vilsmeier-Haack Formylation
The following table summarizes optimized reaction conditions for the synthesis of this compound.
| Parameter | Recommended Condition | Notes |
| Starting Material | 1H-pyrrolo[3,2-b]pyridine (7-azaindole) | Ensure high purity |
| Reagents | POCl₃ and Anhydrous DMF | Use fresh or properly stored reagents |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.2 : 1.2 : 1.0 | A slight excess of the Vilsmeier reagent is optimal |
| Solvent | DMF (as reagent and solvent) or CH₂Cl₂ | Anhydrous conditions are critical |
| Vilsmeier Reagent Preparation Temp. | 0 - 5 °C | Slow, dropwise addition of POCl₃ to DMF |
| Reaction Temperature | 25 - 60 °C | Monitor by TLC; may require gentle heating |
| Reaction Time | 1 - 4 hours | Monitor until starting material is consumed |
| Work-up | Quench on ice, neutralize with aq. NaHCO₃ or NaOH | Perform slowly and with vigorous stirring |
| Purification | Column chromatography (Silica gel) | Gradient elution (e.g., Hexane/Ethyl Acetate) |
| Typical Yield | 70 - 90% | Dependent on reaction scale and purity of reagents |
Detailed Experimental Protocol
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
2. Formylation Reaction:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (CH₂Cl₂).
-
Add the solution of 1H-pyrrolo[3,2-b]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C, monitoring the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
3. Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Technical Support Center: Scale-Up Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Synthesis of the Starting Material: The multi-step synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be low-yielding and require expensive reagents, posing challenges for large-scale production.
-
Vilsmeier-Haack Reaction: This key formylation step is exothermic and can present thermal safety risks on a larger scale. Side reactions, such as chlorination, can also become more prevalent.
-
Product Isolation and Purification: The polar nature of the product can make extraction and purification difficult, often requiring specialized chromatographic techniques.
-
Impurity Profile: Controlling the formation of process-related impurities is critical for ensuring the quality of the final active pharmaceutical ingredient (API).
Q2: What are the common side reactions during the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine?
A2: The most common side reaction is the chlorination of the pyrrolopyridine ring, leading to the formation of chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Over-formylation is also a possibility, though less common for this substrate.
Q3: What are the safety considerations for the Vilsmeier-Haack reaction at scale?
A3: The Vilsmeier-Haack reaction is exothermic, and the Vilsmeier reagent itself can be thermally unstable. Proper temperature control, including efficient cooling and controlled addition of reagents, is crucial to prevent thermal runaway. A thorough thermal hazard evaluation is recommended before scaling up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; degradation of product during workup; poor quality of starting materials or reagents. | - Monitor the reaction closely by HPLC or TLC to ensure completion.- Optimize reaction temperature and time.- Use high-purity, anhydrous reagents and solvents.- Perform the aqueous workup at low temperatures to minimize product degradation. |
| Presence of Chlorinated Impurity | High reaction temperature; excess POCl₃; prolonged reaction time. | - Maintain a lower reaction temperature (0-10 °C).- Use a stoichiometric amount of POCl₃.- Reduce the reaction time once the starting material is consumed. |
| Difficult Product Isolation/Purification | High polarity of the product leading to poor extraction into organic solvents; formation of emulsions. | - Use a more polar solvent for extraction, such as dichloromethane or a mixture of solvents.- Employ a continuous extraction apparatus for improved efficiency.- Consider alternative purification methods like crystallization or preparative chromatography. |
| Thermal Exotherm During Vilsmeier Reagent Formation | Rate of addition of POCl₃ to DMF is too fast. | - Add POCl₃ dropwise to DMF at a controlled rate, ensuring the temperature does not exceed 10 °C.- Ensure adequate cooling and stirring. |
| Inconsistent Results Between Batches | Variability in raw material quality; moisture in reagents or solvents; inconsistent temperature control. | - Implement stringent quality control for all starting materials and reagents.- Use freshly distilled, anhydrous solvents.- Calibrate temperature probes and ensure consistent reactor performance. |
Data Presentation
Table 1: Representative Yields and Impurity Profiles for the Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Yield of Product | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
| Chlorinated Impurity | <0.5% | <1.0% |
| Unreacted Starting Material | <1.0% | <1.5% |
| Other Impurities | <0.5% | <0.5% |
Experimental Protocols
Synthesis of 1H-pyrrolo[3,2-b]pyridine (Starting Material)
A scalable synthesis of 1H-pyrrolo[3,2-b]pyridine can be adapted from known literature procedures for azaindoles. A common route involves the cyclization of a suitably substituted aminopyridine derivative.
Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine
Reagents:
-
1H-pyrrolo[3,2-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: To a cooled (0-5 °C) solution of anhydrous DMF (3.0 eq) in a suitable reactor under an inert atmosphere, add POCl₃ (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30-60 minutes at 0-5 °C.
-
Formylation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a vigorously stirred saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for scale-up issues.
avoiding impurities in the synthesis of pyrrolopyridine-based compounds
Welcome to the Technical Support Center for the synthesis of pyrrolopyridine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges related to impurity formation during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in pyrrolopyridine synthesis?
A1: Impurities in pyrrolopyridine synthesis can originate from several sources:
-
Starting Materials: Purity of the initial reactants is crucial. Impurities in precursors can carry through the synthesis or participate in side reactions.
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired isomers, byproducts, or degradation products.
-
Incomplete Reactions: Unreacted starting materials can remain as impurities in the final product.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium), ligands, and other reagents used in the reaction can contaminate the product.
-
Solvents: Residual solvents from the reaction or purification steps are a common source of contamination.
-
Degradation: The desired product may degrade during the reaction, work-up, or purification, especially under harsh conditions (e.g., strong acids, high temperatures).
Q2: How can I identify the impurities in my reaction mixture?
A2: A combination of analytical techniques is typically employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Developing a robust HPLC method is essential for monitoring reaction progress and assessing final product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides information about the molecular weight of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of unknown impurities, especially when isolated in sufficient quantity. Quantitative NMR (qNMR) can also be used to determine the amount of impurities present.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.
Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic methods used to prepare pyrrolopyridine cores.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for constructing the pyrrolopyridine skeleton. However, it can be prone to specific side reactions.
Problem: Formation of Regioisomeric Impurities
In the synthesis of pyrrolopyridines from aminopyridines, cyclization can occur at different positions on the pyridine ring, leading to a mixture of regioisomers which can be difficult to separate.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Regiocontrol | The electronic nature of the pyridine ring and the reaction conditions heavily influence the regioselectivity. Electron-donating groups on the pyridine ring can direct the cyclization. |
| Harsh Reaction Conditions | High temperatures and strong acids can sometimes lead to decreased selectivity. |
Quantitative Data on Regioisomer Formation:
A study on the Pictet-Spengler cyclization towards pentacyclic frameworks of the ecteinascidin-saframycin class of antibiotics showed the formation of two regioisomers. The ratio of these isomers was determined by 1H NMR analysis to be 3.3:1 for one substrate and 4:1 for another, highlighting the impact of the substrate structure on regioselectivity.[5]
Troubleshooting Workflow for Regioisomer Formation in Pictet-Spengler Reaction:
Caption: Troubleshooting workflow for addressing regioisomeric impurities in Pictet-Spengler reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions are widely used for functionalizing the pyrrolopyridine core. Common issues include residual metal catalysts and organic byproducts.
Problem: Residual Palladium Catalyst
Palladium catalysts are frequently used and their removal to acceptable levels (<10 ppm for active pharmaceutical ingredients) is a common challenge.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Coordination | The nitrogen atoms in the pyrrolopyridine ring can coordinate strongly with palladium, making it difficult to remove. |
| Ineffective Purification | Standard purification methods like simple filtration or extraction may not be sufficient. |
Troubleshooting Workflow for Palladium Removal:
Caption: General workflow for the removal of residual palladium catalyst.
Problem: Formation of Organic Byproducts
Side reactions in cross-coupling reactions can lead to various impurities.
Common Side Reactions and Byproducts:
| Reaction | Common Side Reactions | Resulting Impurities |
| Suzuki Coupling | Homocoupling of boronic acids/esters, Protodeboronation | Bipyridyl or polypyrrole species, Dehalogenated starting material |
| Buchwald-Hartwig Amination | Hydrodehalogenation of the aryl halide, β-Hydride elimination | Dehalogenated starting material, Imine byproducts |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Pyrrolopyridine Derivatives
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical.
Solvent Selection:
-
"Like dissolves like": Polar pyrrolopyridines will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.
-
Ideal Solubility Profile: The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs for nitrogen heterocycles include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude pyrrolopyridine compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC for Purification of Pyrrolopyridine Isomers
Preparative HPLC is often necessary for separating closely related isomers or when other methods fail.
General Parameters:
-
Column: A reversed-phase C18 column is a common starting point. For more polar compounds, a phenyl-hexyl or cyano column might be more effective.
-
Mobile Phase: A mixture of water and acetonitrile or methanol is typically used. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for basic compounds. Ammonium acetate or formate buffers can also be employed.
-
Gradient: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally used to separate compounds with different polarities.
-
Detection: UV detection is standard. The wavelength should be chosen based on the UV-Vis spectrum of the target compound.
Procedure:
-
Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The injection volume can also be increased to maximize throughput.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Fraction Collection: Collect fractions as the compounds elute from the column. Automated fraction collectors triggered by UV signal or mass spectrometry are highly efficient.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by rotary evaporation followed by lyophilization, to obtain the purified compound.
Protocol 3: Troubleshooting Column Chromatography for Pyrrolopyridine Compounds
Problem: Poor Separation or Tailing of Polar Compounds
Nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on silica gel, leading to poor separation and tailing.
Solutions:
-
Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase silica (C18) can also be used for polar compounds.
-
Dry Loading: If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a solid. This can lead to sharper bands and better separation.[6]
Logical Flow for Optimizing Column Chromatography:
Caption: A decision-making workflow for troubleshooting difficult column chromatography separations of pyrrolopyridine compounds.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound in a question-and-answer format.
Question: I observed a change in the color and/or physical appearance of the solid compound during storage. What could be the cause?
Answer: A change in color (e.g., from off-white/pale yellow to brown) or texture of the solid compound can indicate degradation. This is likely due to one or a combination of the following factors:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can be promoted by exposure to air. The pyrrole ring itself can also be prone to oxidative degradation.
-
Moisture: The compound may be hygroscopic. Adsorbed moisture can accelerate degradation pathways.
-
Improper Storage Temperature: Storing at temperatures outside the recommended range can accelerate degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Check Purity: If you suspect degradation, re-analyze the compound's purity using techniques like HPLC, LC-MS, or ¹H NMR.
-
Future Prevention: When handling the solid, work quickly and in a dry, inert environment (e.g., a glovebox) to minimize exposure to air and moisture.
Question: My reaction yield is consistently low when using this compound. What are the potential stability-related causes?
Answer: Low reaction yields can stem from the degradation of the starting material or the product. The high reactivity of the aldehyde group makes it susceptible to side reactions.[1]
-
Degradation in Solution: The compound may be unstable in the reaction solvent or under the reaction conditions (e.g., presence of strong acids, bases, or oxidizing/reducing agents).
-
Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction), especially in the presence of acid or base catalysts.
-
Side Reactions: The aldehyde can react with nucleophilic solvents (e.g., alcohols) or impurities.
Troubleshooting Steps:
-
Use Fresh Material: Use a freshly opened container of the aldehyde or material that has been properly stored.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature.
-
pH: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If necessary, use milder reagents or buffer the reaction mixture.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidation.
-
-
Solvent Choice: Use dry, de-gassed solvents.
-
Order of Addition: Consider adding the aldehyde to the reaction mixture last to minimize its exposure time to potentially destabilizing conditions.
Question: I am observing unexpected byproducts in my reaction. Could this be related to the instability of the starting material?
Answer: Yes, unexpected byproducts are often a result of the degradation of a reactive starting material. For this compound, potential byproducts could include:
-
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: From oxidation of the aldehyde.
-
1H-pyrrolo[3,2-b]pyridin-3-yl)methanol: From reduction of the aldehyde.
-
Aldol condensation products: From the self-reaction of the aldehyde.
-
Products of ring-opening or polymerization: Under harsh conditions.
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the degradation pathway.
-
Review Reaction Stoichiometry: Ensure accurate stoichiometry, as an excess of certain reagents could promote side reactions.
-
Purification: Modify the purification protocol to effectively remove these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information, the recommended storage is in a dry, cool, and well-ventilated place.[2][3] For long-term stability, storage at 2-8°C under an inert atmosphere is advised.
Q2: Is this compound sensitive to air and moisture?
A2: While specific studies are not widely published, the general chemical nature of aldehydes and pyrrole-containing compounds, along with supplier recommendations for storage under an inert atmosphere, suggests a sensitivity to both air (oxygen) and moisture.
Q3: What is the expected stability of this compound in common organic solvents?
A3: Stability in solution is dependent on the solvent, temperature, and presence of light. In general, it is expected to be more stable in aprotic, non-nucleophilic solvents (e.g., THF, dioxane, toluene) than in protic solvents (e.g., methanol, ethanol), which could potentially form acetals with the aldehyde. For reactions, it is always best practice to use freshly prepared solutions.
Q4: How does the pH of the medium affect the stability of this compound?
A4: Both acidic and basic conditions can potentially lead to degradation. Strong acids may promote polymerization or other side reactions. Strong bases can catalyze aldol-type condensation reactions. The pyridine nitrogen can be protonated in acidic conditions, which may alter the reactivity and stability of the molecule.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light | To prevent photochemical degradation. |
| Handling | In a well-ventilated area or glovebox[2] | To avoid inhalation and exposure to air/moisture. |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol provides a general method to assess the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in the desired solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 10 mM).
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials.
-
Expose the vials to different conditions to be tested (e.g., room temperature, 40°C, exposure to light, sparging with air).
-
Keep a control sample stored at -20°C under an inert atmosphere.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
-
Analysis:
-
Analyze the aliquots by HPLC with a UV detector.
-
Calculate the percentage of the remaining parent compound relative to the t=0 sample.
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Purification of Polar Heterocyclic Aldehydes
Welcome to the Technical Support Center for the purification of polar heterocyclic aldehydes. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar heterocyclic aldehydes?
Polar heterocyclic aldehydes present a unique set of purification challenges due to their inherent properties. Their polarity can cause poor behavior during standard silica gel chromatography, leading to streaking and difficult separation from polar impurities. The aldehyde functional group is often sensitive to the acidic nature of silica gel, which can lead to decomposition, side-reactions like acetal formation (especially with alcohol solvents), or irreversible adsorption to the stationary phase.[1][2] Furthermore, their high polarity can make them highly soluble in polar solvents, complicating recrystallization and extraction procedures.
Q2: My aldehyde is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it?
Streaking on a TLC plate is common for polar and basic compounds, such as many nitrogen-containing heterocycles.[3] It typically indicates strong, non-ideal interactions with the acidic silica gel stationary phase. This can lead to poor separation during column chromatography.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[2][3] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive or basic compounds.[2][3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more effective.[4][5]
Q3: Can I use recrystallization for these types of compounds?
Yes, recrystallization is a powerful technique for purifying solid compounds. The key is finding a suitable solvent or solvent system where the aldehyde has high solubility at high temperatures and low solubility at room or cold temperatures, while impurities remain soluble.[6]
Common Issues & Solutions:
-
Finding a Solvent: Due to their polarity, good single solvents can be polar ones like ethanol, methanol, or water. Often, a two-solvent system (e.g., ethanol/water, acetone/water) is required.[7][8]
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid.[8] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, try reheating the solution and allowing it to cool more slowly, or choose a different solvent system.[8]
Q4: Is there a chemical method to purify aldehydes specifically?
Yes, the formation of a bisulfite adduct is a classic and highly effective method for selectively separating aldehydes from other organic compounds.[9][10] The aldehyde reacts with sodium bisulfite to form a charged adduct, which is typically water-soluble and can be separated from non-aldehyde impurities via extraction.[9][10][11] The reaction is reversible, and the pure aldehyde can be regenerated by adding a base or acid.[12]
Troubleshooting Guides
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
-
Possible Cause: The aldehyde is decomposing on the acidic silica gel.[1][13]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears.[1] If it's unstable, deactivate the silica by running a solvent system containing 1-2% triethylamine through the column before loading your sample, or switch to a less acidic stationary phase like neutral alumina.[2]
-
-
Possible Cause: The compound is highly polar and is not eluting with your chosen solvent system.
-
Solution: Increase the polarity of your mobile phase. For normal phase chromatography, this means increasing the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).[1] If your compound still doesn't elute even with highly polar solvents, consider alternative techniques like reversed-phase chromatography or HILIC.[4][5]
-
Problem 2: Low Yield from Bisulfite Adduct Purification
-
Possible Cause: The bisulfite adduct of your aldehyde is soluble in the reaction mixture and does not precipitate. This is common for lower molecular weight aldehydes.[12][14]
-
Possible Cause: The reaction to form the adduct is inefficient.
-
Solution: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[12] For some aldehydes, particularly aliphatic ones, using a water-miscible co-solvent like methanol or DMF can improve the reaction rate by increasing contact between the aldehyde and the aqueous bisulfite.[11][12]
-
-
Possible Cause: The aldehyde is decomposing during regeneration from the adduct.
Data Summary: Chromatography Options
The following table summarizes various chromatography techniques suitable for polar heterocyclic aldehydes.
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Normal Phase (Modified) | Silica Gel | Non-polar organic solvents (Hexane, DCM) with polar modifiers (EtOAc, MeOH) + base (e.g., 0.5% Triethylamine).[2] | Aldehydes that are sensitive to acid but otherwise suitable for silica. | The added base neutralizes acidic sites, preventing decomposition and reducing tailing.[2] |
| Normal Phase (Alternative) | Alumina (Neutral or Basic) | Non-polar organic solvents with polar modifiers. | Basic or acid-sensitive aldehydes. | Alumina has different selectivity compared to silica; solvent system may need re-optimization.[3] |
| HILIC | Polar (e.g., Amine-bonded silica, bare silica) | High concentration of a water-miscible organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer.[4][5] | Very polar aldehydes that are poorly retained in reversed-phase. | Water acts as the "strong" solvent in the mobile phase.[5] |
| Reversed-Phase (RP) | Non-polar (e.g., C18-bonded silica) | Polar solvents (Water, Methanol, Acetonitrile) often with pH-adjusting buffers.[15] | Polar aldehydes, especially those with some non-polar character. | Poor retention can be an issue for very small, highly polar molecules.[15] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Liquid-Liquid Extraction
This protocol is adapted for separating a polar heterocyclic aldehyde from non-aldehyde impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol or THF (e.g., 5-10 mL).[9][11]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-1.5 equivalents of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[11][16]
-
Extraction: Add deionized water (e.g., 25 mL) and a water-immiscible organic solvent (e.g., 25 mL of ethyl acetate or dichloromethane) to the funnel. Shake vigorously to partition the components.[11] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which contains the water-soluble bisulfite adduct of your aldehyde. The organic layer contains the impurities and can be discarded (or kept for analysis).
-
Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring or shaking, slowly add a 50% NaOH solution dropwise until the aqueous layer reaches a pH of ~12.[12] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction & Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is for purifying acid-sensitive aldehydes.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5-1% triethylamine (v/v).
-
Column Packing: Pour the slurry into your column and pack it using pressure, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Equilibration: Run 2-3 column volumes of the triethylamine-containing mobile phase through the packed column to ensure it is fully equilibrated and deactivated.
-
Sample Loading: Dissolve your crude aldehyde in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane).[17] Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained.[17] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your compound, ensuring the proportion of triethylamine remains constant.
-
Analysis: Analyze the collected fractions using TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification technique.
Bisulfite Adduct Formation and Regeneration Cycle
Caption: Workflow for purification via reversible bisulfite adduct formation.
Troubleshooting Column Chromatography Streaking
Caption: Logical guide for troubleshooting TLC/column streaking issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. biotage.com [biotage.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Solubility of 1H-Pyrrolo[3,2-b]pyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor solubility of 1H-pyrrolo[3,2-b]pyridine derivatives in organic solvents.
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic structure in medicinal chemistry, is often associated with low solubility, which can hinder biological screening, formulation development, and overall drug efficacy. This guide offers practical strategies and detailed protocols to overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-b]pyridine derivative is poorly soluble in most common organic solvents. What are the primary strategies to improve its solubility?
A1: Poor solubility of heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine derivatives is a frequent challenge. The primary strategies can be categorized into three main approaches:
-
Chemical Modifications: Altering the chemical structure of the molecule itself. This includes salt formation, co-crystallization, and strategic structural modifications.
-
Physical Modifications: Changing the solid-state properties of the compound. Techniques include creating amorphous solid dispersions and reducing particle size.
-
Formulation-Based Approaches: Utilizing excipients and solvent systems to enhance solubility. This involves the use of co-solvents and surfactants.
Q2: Which solubility enhancement strategy should I try first for my 1H-pyrrolo[3,2-b]pyridine derivative?
A2: The choice of the initial strategy depends on the physicochemical properties of your specific derivative. Here is a general troubleshooting workflow:
Caption: Initial troubleshooting workflow for poor solubility.
Q3: How effective are structural modifications in improving the solubility of pyrrolopyridines?
A3: Structural modifications can be highly effective. For instance, a study on the closely related thieno[2,3-b]pyridine scaffold demonstrated a dramatic increase in aqueous solubility by replacing the sulfur atom with a nitrogen to form a 1H-pyrrolo[2,3-b]pyridine core. This modification, which also involved the addition of a morpholine group, increased the water solubility by three orders of magnitude, from 1.2 µg/mL to 1.3 mg/mL.[1] Bioisosteric replacement of an indole ring with an azaindole moiety, such as in 1H-pyrrolo[3,2-b]pyridine, can also enhance drug-target interactions and improve physicochemical properties.[2]
Troubleshooting Guides
Issue 1: My compound is a weak base, but salt formation attempts have failed or yielded unstable salts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate counter-ion selection. | Screen a variety of pharmaceutically acceptable acids with a range of pKa values. | Identification of a suitable counter-ion that forms a stable, crystalline salt with improved solubility. |
| Solvent choice for crystallization is not optimal. | Experiment with a range of solvents and anti-solvents of varying polarities for the salt crystallization process. | Formation of a well-defined, crystalline salt. |
| The compound's pKa is too low for stable salt formation. | Consider co-crystallization with a suitable co-former. This does not involve proton transfer but can significantly alter crystal packing and improve solubility. | Formation of a stable co-crystal with enhanced solubility. |
Issue 2: I have prepared an amorphous solid dispersion, but the solubility enhancement is minimal or the formulation is unstable.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor miscibility between the drug and the polymer. | Screen different polymers with varying properties (e.g., PVP, HPMC, Eudragit). Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility. | Selection of a polymer that is highly miscible with the 1H-pyrrolo[3,2-b]pyridine derivative, leading to a stable, single-phase amorphous system. |
| Drug recrystallization during storage. | Increase the polymer-to-drug ratio to enhance the stabilization of the amorphous form. Ensure storage conditions are in a low humidity environment. | Improved physical stability of the amorphous solid dispersion with sustained solubility enhancement. |
| Insufficient conversion to the amorphous state. | Optimize the preparation method (e.g., for solvent evaporation, use a faster evaporation rate; for hot-melt extrusion, adjust temperature and screw speed). | Complete conversion to the amorphous form, confirmed by Powder X-ray Diffraction (PXRD), leading to maximum solubility enhancement. |
Quantitative Data Summary
The following table summarizes the potential solubility improvements that can be achieved with different techniques for aza-indole type compounds. Note that the actual improvement will be specific to the individual derivative.
| Technique | Example Scaffold | Initial Solubility | Enhanced Solubility | Fold Increase |
| Structural Modification | Thieno[2,3-b]pyridine to 1H-pyrrolo[2,3-b]pyridine | 1.2 µg/mL | 1.3 mg/mL | ~1083 |
| Structural Modification (Isomer Comparison) | Indole derivative | 16 µg/mL | 419 to 936 µg/mL | >25 |
| Solid Dispersion | Albendazole (benzimidazole derivative) | 0.31 µg/mL | 48.21 µg/mL (with PVP) | ~155 |
| Prodrug Approach | Pyrazolo[3,4-d]pyrimidine derivative | Low | 600-fold improvement | 600 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion, a common and effective technique for enhancing the solubility of poorly soluble compounds.
Caption: Workflow for preparing an amorphous solid dispersion.
Methodology:
-
Dissolution: Accurately weigh the 1H-pyrrolo[3,2-b]pyridine derivative and a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of a common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) with gentle stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure. Continue the evaporation until a thin, solid film is formed on the wall of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Characterization: Characterize the resulting powder to confirm the amorphous state using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility Determination: Determine the solubility of the amorphous solid dispersion in the desired organic solvent using a standard shake-flask method and compare it to the solubility of the pure crystalline drug.
Protocol 2: Co-solvent Solubility Assessment
This protocol outlines a systematic approach to evaluate the solubility enhancement of a 1H-pyrrolo[3,2-b]pyridine derivative using co-solvents.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 1H-pyrrolo[3,2-b]pyridine derivative in a highly solubilizing, water-miscible organic solvent (e.g., DMSO, N,N-dimethylformamide).
-
Co-solvent System Preparation: Prepare a series of co-solvent mixtures with varying ratios of the primary organic solvent and the co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400). For example, prepare mixtures ranging from 100% primary solvent to 100% co-solvent in 10% or 20% increments.
-
Solubility Measurement:
-
Add an excess amount of the 1H-pyrrolo[3,2-b]pyridine derivative to a vial containing a fixed volume of each co-solvent mixture.
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
-
Quantification: Analyze the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of the 1H-pyrrolo[3,2-b]pyridine derivative as a function of the co-solvent composition to identify the optimal co-solvent ratio for maximum solubility.
By systematically applying these strategies and protocols, researchers can effectively address the solubility challenges associated with 1H-pyrrolo[3,2-b]pyridine derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.
References
reaction monitoring techniques for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring their reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the formylation of electron-rich heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine is the Vilsmeier-Haack reaction. This reaction typically involves the use of a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1]
Q2: Why is reaction monitoring crucial for this synthesis?
A2: Continuous reaction monitoring is essential to ensure the complete consumption of the starting material, maximize the yield of the desired product, and minimize the formation of byproducts.[2] Over-running or under-running the reaction can lead to impurities that may be difficult to separate from the final product.
Q3: What are the recommended techniques for monitoring the synthesis of this compound?
A3: The primary techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). For more detailed mechanistic studies or real-time analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and direct analysis mass spectrometry techniques can also be employed.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Monitoring
Issue: I am not seeing any new spots on my TLC plate, or the starting material spot is not diminishing.
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.
-
-
Possible Cause 2: Low Reaction Temperature. The reaction may be too slow at the current temperature.
-
Solution: After the initial formation of the Vilsmeier reagent at a low temperature (e.g., 0 °C), the reaction with the pyrrolopyridine may require gentle heating. Monitor the reaction at room temperature first, and if no change is observed, consider gradually increasing the temperature.[1]
-
-
Possible Cause 3: Incorrect TLC Eluent. The chosen solvent system may not be suitable for separating the starting material and the product.
-
Solution: A common eluent for similar heterocyclic compounds is a mixture of n-hexane and ethyl acetate.[4] Try varying the ratio (e.g., from 9:1 to 1:1 hexane:ethyl acetate) to achieve better separation.
-
Issue: I see multiple new spots on my TLC plate.
-
Possible Cause: Formation of Byproducts. The Vilsmeier-Haack reaction can sometimes lead to the formation of isomers or di-formylated products, especially with prolonged reaction times or elevated temperatures.[4]
-
Solution: Monitor the reaction more frequently to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed and before the concentration of the side products increases significantly. Consider running the reaction at a lower temperature to improve selectivity.
-
High-Performance Liquid Chromatography (HPLC) Monitoring
Issue: My HPLC chromatogram shows broad or tailing peaks.
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the peak shape of nitrogen-containing heterocyclic compounds.
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to poor peak shape.
-
Solution: Dilute your sample before injection.
-
Issue: I am having difficulty resolving the product peak from a byproduct peak.
-
Possible Cause: Suboptimal HPLC Method. The current method may not have sufficient resolving power.
-
Solution:
-
Gradient Elution: If using an isocratic method, switch to a gradient elution to improve separation.
-
Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases.
-
Column Chemistry: Consider using a different type of HPLC column (e.g., a different C18 column or a phenyl-hexyl column).
-
-
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Quench it with a few drops of saturated sodium bicarbonate solution and extract with a small volume of ethyl acetate.
-
Spotting: Spot the extracted sample onto the TLC plate alongside a spot of the starting material.
-
Eluent: Prepare a mobile phase of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.[4]
-
Development: Place the TLC plate in a developing chamber saturated with the eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm and/or 365 nm). The product, being more polar than the starting material due to the aldehyde group, should have a lower Rf value.
HPLC Monitoring Protocol
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture as described for TLC analysis. Dilute the organic extract with the mobile phase before injection.
Data Presentation
| Parameter | TLC | HPLC | GC-MS | NMR |
| Principle | Adsorption Chromatography | Partition Chromatography | Gas-Phase Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Analysis Time | 5-10 minutes | 10-20 minutes | 15-30 minutes | 5-15 minutes |
| Information | Qualitative (conversion) | Quantitative (purity, yield) | Qualitative & Quantitative (mass confirmation) | Structural Information |
| Typical Starting Material Rf | ~0.6 (in 7:3 Hexane:EtOAc) | Varies with method | Varies with method | N/A |
| Typical Product Rf | ~0.3 (in 7:3 Hexane:EtOAc) | Varies with method | Varies with method | N/A |
Visualization
Caption: General workflow for reaction monitoring in the synthesis of this compound.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for obtaining 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. The following sections detail established and potential synthesis protocols, presenting quantitative data for comparison and offering insights into the selection of an appropriate method based on experimental parameters.
Introduction
1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, and its derivatives are crucial scaffolds in medicinal chemistry. The introduction of a formyl group at the C3-position provides a versatile handle for further molecular elaborations. The Vilsmeier-Haack reaction stands out as a primary and efficient method for this transformation. This guide also explores the Duff reaction as a potential, albeit often less efficient, alternative.
Comparison of Synthesis Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Vilsmeier-Haack Reaction (Proposed) | POCl₃, DMF | Dichloromethane (DCM) or neat | 0 to RT | 2 - 24 h | Good to Excellent (estimated) |
| Duff Reaction (Alternative) | Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid) | Acid as solvent | Reflux | Several hours | Generally low to moderate |
Table 1: Summary of Synthesis Methods for this compound. Yields for the Vilsmeier-Haack reaction are estimated based on analogous transformations of other azaindole isomers.
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation (Proposed Protocol)
This protocol is adapted from the successful synthesis of 3-formyl-6-azaindoles and is expected to be highly effective for the formylation of 1H-pyrrolo[3,2-b]pyridine.
Reaction Scheme:
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (a pale-yellow to colorless solid may precipitate).
-
Formylation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution or sodium hydroxide solution to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Method 2: Duff Reaction (Alternative Protocol)
The Duff reaction offers an alternative for the formylation of electron-rich aromatic compounds. However, it is generally less efficient than the Vilsmeier-Haack reaction.
Reaction Scheme:
Caption: Decision workflow for selecting a synthesis method.
This guide provides a foundational understanding of the primary methods for synthesizing this compound. For optimal results, it is recommended to perform small-scale pilot reactions to refine the conditions for your specific laboratory setup.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-b]pyridine Derivatives
A deep dive into the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridine derivatives and their isomers reveals a versatile scaffold for developing potent inhibitors against a range of therapeutic targets, particularly protein kinases implicated in cancer and inflammation. This guide provides a comparative analysis of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and scientific workflows.
The 1H-pyrrolo[3,2-b]pyridine core, an aza-indole, serves as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have been exploited to design inhibitors for various enzyme families. This guide synthesizes findings from recent studies to offer researchers and drug development professionals a clear comparison of how structural modifications to this scaffold influence biological activity against different targets.
Comparative Inhibitory Activities of Pyrrolopyridine Derivatives
The following tables summarize the in vitro potencies of various 1H-pyrrolo[3,2-b]pyridine derivatives and its isomers against several key biological targets. These tables highlight the impact of substitutions on the core scaffold on their inhibitory activity.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is a key enzyme in inflammatory pathways, and its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α. The following derivatives were evaluated for their ability to inhibit PDE4B.
| Compound | R Group (Amide Substituent) | PDE4B IC50 (µM) |
| Scaffold | 3,4-dichlorophenyl at N1 | |
| 11a | Cyclohexyl | 0.45 |
| 11h | 3,3-difluoroazetidine | 0.14 |
| Rolipram | (Positive Control) | ~0.11-1.1 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The study found that a 3,3-difluoroazetidine ring at the amide position (compound 11h) conferred higher inhibitory activity and selectivity over other analogs[1][2].
Table 2: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, aiming to disrupt microtubule dynamics, a validated anticancer strategy. Their antiproliferative activities were tested against several human cancer cell lines.
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| Scaffold | 1-(3,4,5-trimethoxyphenyl) | |||
| 10d | p-CH3-phenyl | Moderate | Moderate | Moderate |
| 10h | p-OCH3-phenyl | Moderate | Moderate | Moderate |
| 10l | p-F-phenyl | Decreased | Decreased | Decreased |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | - | - | - |
These compounds were evaluated for their in vitro antiproliferative activity using a standard MTT assay. The results indicate that an indolyl moiety as the B-ring (compound 10t) leads to the most potent activity[3][4]. The study also noted that electron-donating groups on the para-position of a phenyl B-ring increased activity, while electron-withdrawing groups decreased it[3][4].
Table 3: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine and 1H-Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the pyrrolopyridine scaffold have shown significant promise as inhibitors of various protein kinases involved in cell signaling and cancer progression.
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| 9 | 1H-pyrrolo[2,3-b]pyridine | c-Met | 22.8 |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 |
| 22 | 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 |
| 1r | 1H-pyrrolo[3,2-c]pyridine | FMS | 30 |
Multiple studies have demonstrated the potent kinase inhibitory activity of these scaffolds. Compound 9 was identified as a strong c-Met kinase inhibitor[5]. Compound 4h showed potent activity against Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3[6]. A novel derivative, compound 22, was discovered as a potent type II CDK8 inhibitor for colorectal cancer[7]. Additionally, compound 1r from a series of 1H-pyrrolo[3,2-c]pyridine derivatives was found to be a potent and selective FMS kinase inhibitor[8].
Key Experimental Methodologies
The data presented above were generated using a variety of standard and specialized biological assays. Below are detailed protocols for some of the key experiments cited.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components : The assay typically includes the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation : The kinase is pre-incubated with various concentrations of the test compound in an assay buffer.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection : The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based technologies like ADP-Glo, which measures the amount of ADP produced.
-
Data Analysis : The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Tubulin Polymerization Assay
This assay determines if a compound interferes with the assembly of microtubules from tubulin dimers.
-
Assay Preparation : Purified tubulin is suspended in a polymerization buffer.
-
Compound Addition : Test compounds are added to the tubulin solution at various concentrations.
-
Polymerization Induction : Microtubule polymerization is initiated by raising the temperature to 37°C.
-
Monitoring : The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm in a spectrophotometer.
-
Analysis : The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (e.g., DMSO).
Visualizing Relationships and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex scientific concepts, from experimental workflows to intricate signaling pathways.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Logical relationship of B-ring modifications on anticancer activity.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of 1H-pyrrolo[3,2-b]pyridine Isomers
The pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have emerged as a promising framework for the development of potent therapeutics. These bicyclic structures, consisting of fused pyrrole and pyridine rings, offer a unique three-dimensional architecture that allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer properties of various 1H-pyrrolo[3,2-b]pyridine isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Comparative Anticancer Activity
The anticancer efficacy of 1H-pyrrolo[3,2-b]pyridine isomers is intrinsically linked to the specific isomeric form and the nature of the substituents appended to the core structure. Different isomers have been shown to target distinct cellular pathways, leading to a range of cytotoxic and antiproliferative effects. Below is a summary of the reported in vitro anticancer activities of derivatives of various 1H-pyrrolo[3,2-b]pyridine isomers against several cancer cell lines.
| Isomer Scaffold | Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | Diarylurea/Diarlamide derivatives | Not specified | A375P (Melanoma) | Nanomolar range | [1] |
| Compound 10t | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 0.12 | [2] | |
| SGC-7901 (Gastric) | 0.15 | [2] | |||
| MCF-7 (Breast) | 0.21 | [2] | |||
| 1H-pyrrolo[2,3-b]pyridine | Compound 22 | Type II CDK8 Inhibitor | HCT116 (Colorectal) | 0.0486 | [3] |
| TNIK Inhibitors | TNIK | Colorectal Cancer Cells | pIC50 7.37-9.92 | ||
| ATM Inhibitors (e.g., Compound 25a) | ATM Kinase | HCT116, SW620 (Colorectal) | Synergistic with irinotecan | [4][5] | |
| 1H-pyrazolo[3,4-b]pyridine | Various derivatives | DNA Binding | HePG-2, MCF-7, HCT-116, PC-3 | Comparable to doxorubicin | [6] |
| 1H-pyrrolo[3,4-c]pyridine | N-alkil-4-methyl-6-phenyl derivatives | Not specified | Not specified | IC50 19-29 µg/mL | [7] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of 1H-pyrrolo[3,2-b]pyridine isomers is mediated through their interaction with various critical cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
One of the prominent mechanisms of action for certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[8][2] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Bioactivity of 1H-pyrrolo[3,2-b]pyridine Analogues: Carbaldehyde vs. Carboxamide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The functional group appended to the C3-position of this heterocyclic system plays a critical role in defining the molecule's biological target and potency. This guide provides a detailed comparison of the bioactivity of two key analogues: 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its corresponding 1H-pyrrolo[3,2-b]pyridine-3-carboxamide, supported by experimental data and methodologies.
Overview of Bioactivity Profiles
A comparative analysis reveals a distinct divergence in the primary roles of the carbaldehyde and carboxamide analogues in drug discovery.
This compound primarily serves as a versatile synthetic intermediate. Its aldehyde functional group is a reactive handle for chemical modifications, making it a valuable starting material for the synthesis of more complex, potent, and target-specific molecules. While some general antifungal and antimicrobial properties have been reported for the carbaldehyde itself, its main value lies in its role as a chemical building block for a wide array of therapeutic agents, including inhibitors of kinases and enzymes.[1]
1H-pyrrolo[3,2-b]pyridine-3-carboxamide , in contrast, has been identified as a key pharmacophore with intrinsic biological activity. Structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold are potent and orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[2][3] ACC1 is a critical enzyme in the de novo fatty acid synthesis pathway, making its inhibitors promising therapeutic candidates for cancer and metabolic diseases.[2][4]
Quantitative Bioactivity Data: The Carboxamide Analogue as an ACC1 Inhibitor
Research has led to the discovery of a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 1k in the cited study) as a promising ACC1 inhibitor.[3] The study systematically explored the SAR of this scaffold, revealing key interactions for potent inhibition. The data below summarizes the enzymatic and cellular potency of key derivatives.
| Compound | R Group | ACC1 Enzymatic IC50 (nM) | Cellular ¹⁴C Acetate Uptake IC50 (nM) |
| 1a | H | 120 | >10000 |
| 1c | Methyl | 12 | 2600 |
| 1k | Isopropyl | 6 | 130 |
Data summarized from a study on novel ACC1 inhibitors.[2][3]
The substitution at the N1 position of the pyrrolo-pyridine ring was found to be crucial. The progression from a hydrogen (1a) to a methyl (1c) and then to an isopropyl group (1k) dramatically increased both enzymatic and cellular potency, highlighting a well-defined hydrophobic pocket in the enzyme's binding site.
Contrasting Roles: A Logical Framework
The differing bioactivities can be understood through the chemical nature of the C3-substituent. The aldehyde is an electrophilic group ideal for synthetic elaboration, while the carboxamide provides a stable arrangement of hydrogen bond donors and acceptors crucial for specific, high-affinity binding to a biological target like ACC1.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key scaffold in medicinal chemistry.
This document outlines the roles of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in piecing together the molecular puzzle. By presenting hypothetical experimental data and detailed protocols, we demonstrate how these techniques synergistically provide a comprehensive and definitive structural assignment.
The Structure in Question: this compound
The molecule of interest, this compound, possesses a fused bicyclic aromatic system containing both a pyridine and a pyrrole ring, with a carbaldehyde substituent on the pyrrole ring.[1][2] The key to confirming its structure lies in unequivocally assigning the signals of all protons and carbons and establishing their connectivity.
Figure 1: Chemical Structure of this compound.
Comparative Analysis of 2D NMR Techniques
2D NMR experiments are powerful tools that reveal correlations between different nuclei, providing information about through-bond connectivity.[3] Each experiment offers a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH or 3JHH).[4][5] It is invaluable for tracing out spin systems within the molecule, such as adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (1JCH).[5][6] It provides a direct link between the 1H and 13C spectra, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (2JCH or 3JCH).[5][6] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons that have no directly attached protons.
The following sections present hypothetical 2D NMR data for this compound to illustrate how these techniques work in concert for complete structural elucidation.
Hypothetical 2D NMR Data
The following tables summarize the expected correlations for this compound.
Table 1: Hypothetical 1H and 13C NMR Chemical Shifts
| Position | 1H δ (ppm) | 13C δ (ppm) |
| H2 | 8.30 (s) | 135.0 |
| H5 | 8.60 (dd) | 145.0 |
| H6 | 7.30 (dd) | 118.0 |
| H7 | 8.20 (dd) | 130.0 |
| NH | 12.50 (br s) | - |
| CHO | 10.10 (s) | 185.0 |
| C3 | - | 120.0 |
| C3a | - | 142.0 |
| C7a | - | 128.0 |
Table 2: Hypothetical COSY Correlations
| Proton | Correlating Proton(s) |
| H5 | H6 |
| H6 | H5, H7 |
| H7 | H6 |
Table 3: Hypothetical HSQC Correlations
| Proton (1H δ) | Carbon (13C δ) |
| 8.30 | 135.0 |
| 8.60 | 145.0 |
| 7.30 | 118.0 |
| 8.20 | 130.0 |
| 10.10 | 185.0 |
Table 4: Hypothetical HMBC Correlations
| Proton (1H δ) | Correlating Carbon(s) (13C δ) |
| 8.30 (H2) | 120.0 (C3), 142.0 (C3a), 128.0 (C7a) |
| 8.60 (H5) | 130.0 (C7), 128.0 (C7a) |
| 7.30 (H6) | 145.0 (C5), 128.0 (C7a) |
| 8.20 (H7) | 145.0 (C5), 142.0 (C3a) |
| 10.10 (CHO) | 120.0 (C3) |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra. Specific parameters may need to be optimized based on the available instrument and sample concentration.[7][8][9]
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
General NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both 1H and 13C frequencies.
-
Optimize the shims to obtain good resolution and lineshape.
-
Acquire a standard 1D 1H spectrum to determine the spectral width and pulse lengths.
COSY (cosygpqf):
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 4-16) for each increment.
-
The number of increments in the indirect dimension (F1) should be set to achieve the desired resolution (e.g., 256-512).
-
Process the data with a sine-bell window function in both dimensions.
HSQC (hsqcedetgpsisp2):
-
Set the spectral width in the direct dimension (F2, 1H) to cover the proton chemical shift range.
-
Set the spectral width in the indirect dimension (F1, 13C) to cover the carbon chemical shift range.
-
Use a 1JCH coupling constant of approximately 145 Hz for optimization.
-
Acquire a suitable number of scans (e.g., 8-32) per increment.
-
Process the data with appropriate window functions.
HMBC (hmbcgplpndqf):
-
Set the spectral widths for 1H (F2) and 13C (F1) as in the HSQC experiment.
-
Optimize the experiment for a long-range coupling constant (nJCH) of 8-10 Hz.
-
A longer relaxation delay may be necessary.
-
Acquire a sufficient number of scans (e.g., 16-64) per increment to achieve good signal-to-noise.
-
Process the data using a sine-bell or squared sine-bell window function.
Workflow for Structural Confirmation
The process of confirming the structure of this compound using 2D NMR follows a logical progression, as illustrated in the diagram below.
Caption: A flowchart illustrating the sequential use of 2D NMR experiments for structural elucidation.
Conclusion
The combination of COSY, HSQC, and HMBC provides a robust and definitive method for the structural confirmation of this compound. COSY establishes the proton-proton connectivities within the aromatic rings. HSQC links each proton to its directly attached carbon, providing a scaffold for further assignments. Finally, HMBC bridges the gaps by revealing long-range proton-carbon correlations, which are essential for connecting the different fragments of the molecule and for assigning the quaternary carbons. This integrated approach leaves no ambiguity in the final structural assignment, a crucial requirement for advancing drug development and chemical research.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95% | CAS: 276862-85-2 | AChemBlock [achemblock.com]
- 2. chembk.com [chembk.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chemistry.uoc.gr [chemistry.uoc.gr]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
in vitro and in vivo validation of the anticancer effects of 1H-pyrrolo[3,2-b]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of 1H-pyrrolo[3,2-b]pyridine derivatives and their isomers, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating the potential of these compounds as novel therapeutic agents.
Executive Summary
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have emerged as a promising class of anticancer agents. These compounds exhibit potent activity against a range of cancer cell lines and in vivo tumor models. Their mechanisms of action are diverse and include the inhibition of critical cellular targets such as tubulin, cyclin-dependent kinase 8 (CDK8), fibroblast growth factor receptor (FGFR), and FMS kinase. This guide summarizes the quantitative data on their efficacy, details the experimental protocols used for their validation, and visualizes their mechanisms of action.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the anticancer effects of various 1H-pyrrolo[3,2-b]pyridine derivatives and their isomers.
Table 1: In Vitro Cytotoxicity of 1H-pyrrolo[3,2-b]pyridine Derivatives and Isomers
| Compound ID | Scaffold | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin | HeLa (Cervical) | 0.12 | [1][2] |
| SGC-7901 (Gastric) | 0.15 | [2] | |||
| MCF-7 (Breast) | 0.21 | [1][2] | |||
| 22 | 1H-pyrrolo[2,3-b]pyridine | CDK8 | HCT116 (Colorectal) | 0.0486 | [3] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 4T1 (Breast) | Not specified | [4] |
| FGFR2 | Not specified | [4] | |||
| FGFR3 | Not specified | [4] | |||
| 1r | 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | Ovarian Cancer Cell Lines (Panel) | 0.15 - 1.78 | [5] |
| Prostate Cancer Cell Lines (Panel) | 0.15 - 1.78 | [5] | |||
| Breast Cancer Cell Lines (Panel) | 0.15 - 1.78 | [5] | |||
| Diarylurea 8g | 1H-pyrrolo[3,2-c]pyridine | Not specified | A375P (Melanoma) | Nanomolar range | [6] |
| Diarylamide 9d | 1H-pyrrolo[3,2-c]pyridine | Not specified | A375P (Melanoma) | Nanomolar range | [6] |
Table 2: In Vivo Efficacy of 1H-pyrrolo[3,2-b]pyridine Derivatives and Isomers
| Compound ID | Scaffold | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| 22 | 1H-pyrrolo[2,3-b]pyridine | Colorectal Cancer Xenograft | Not specified | Not specified | Significant inhibition | [3] |
| 25a | 1H-pyrrolo[2,3-b]pyridine | HCT116 Xenograft | Mice | Not specified | 79.3% (in combination with irinotecan) | [7] |
| SW620 Xenograft | Mice | Not specified | 95.4% (in combination with irinotecan) | [7] |
Table 3: Comparative In Vitro Activity with Standard Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylureas/amides (various) | A375P (Melanoma) | Superior to Sorafenib | [6] |
| Compounds 8a, 9b-f | A375P (Melanoma) | Higher potency than Vemurafenib | [6] |
| Sorafenib | A375P (Melanoma) | Micromolar range | [6] |
| Vemurafenib | A375P (Melanoma) | Micromolar range | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the 1H-pyrrolo[3,2-b]pyridine derivatives or control compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay
This assay quantifies the induction of apoptosis by the compounds.
-
Cell Treatment: Cells are treated with the compounds for a specified period (e.g., 24 or 48 hours).
-
Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric. At the end of the study, tumors may be excised for further analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the validation of anticancer compounds.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Inhibition of the WNT/β-catenin pathway via CDK8.
Caption: The FGFR signaling pathway and its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry, can be synthesized through various routes, with the Vilsmeier-Haack reaction being a prominent and effective method. This guide provides a comparative analysis of the available synthetic strategies, presenting quantitative data and detailed experimental protocols to aid in the selection of the most suitable method.
Comparison of Synthetic Routes
The primary method for the formylation of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core is the Vilsmeier-Haack reaction. While other classical formylation methods such as the Duff and Rieche reactions exist for aromatic compounds, their specific application to the 1H-pyrrolo[3,2-b]pyridine system is not well-documented in the reviewed literature, making a direct comparative analysis challenging. The Vilsmeier-Haack reaction, however, has been successfully applied to closely related isomers like 1H-pyrrolo[2,3-c]pyridines (6-azaindoles), suggesting its high utility for the target molecule.
| Synthetic Route | Reagents | Key Advantages | Reported Yield | Reaction Time |
| Vilsmeier-Haack Reaction | POCl₃, DMF | High regioselectivity for the 3-position, mild reaction conditions, readily available reagents. | Good to excellent (specific data for the target molecule is limited, but analogous reactions on isomers report yields up to 88%) | Typically a few hours |
Table 1: Comparison of Key Performance Indicators for the Synthesis of this compound.
Experimental Protocols
Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine
This protocol is based on established procedures for the formylation of related azaindole scaffolds and represents a reliable method for the synthesis of this compound.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Logical Workflow for Synthetic Route Selection
The decision-making process for selecting the optimal synthetic route for this compound is outlined below. The primary consideration is the availability of established and reliable protocols.
Caption: Logical workflow for selecting the synthetic route to this compound.
cross-reactivity studies of kinase inhibitors derived from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
A guide for researchers and drug development professionals on the cross-reactivity and selectivity of kinase inhibitors based on core structures related to 1H-pyrrolo[3,2-b]pyridine.
While specific cross-reactivity studies on kinase inhibitors directly derived from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are not extensively available in the public domain, this guide provides a comparative analysis of structurally related pyrrolopyridine isomers. The data presented here, sourced from various studies, offers valuable insights into the selectivity and off-target effects of this class of compounds, which is crucial for advancing drug discovery programs.
Cross-Reactivity Profiles of Pyrrolopyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various pyrrolopyridine derivatives against a panel of kinases, providing a snapshot of their cross-reactivity profiles.
1H-pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Kinase Inhibitors
A study on 1H-pyrrolo[3,2-g]isoquinolines identified potent inhibitors of Haspin kinase, with some compounds exhibiting cross-reactivity with other kinases such as DYRK1A and PIM1.[1][2][3][4]
| Compound | Target Kinase | IC50 (nM) | Other Inhibited Kinases (Residual Activity < 50% @ 1µM) |
| Compound 2 | Haspin | 10.1 | DYRK1A, PIM1 |
| Compound 3 | Haspin | 10.6 | DYRK1A, PIM1 |
| Compound 10 | Haspin | 23.6 | (Selectivity index >14) |
Data extracted from studies on 1H-pyrrolo[3,2-g]isoquinoline derivatives.[1][2][3][4]
1H-pyrrolo[3,2-c]pyridine Derivatives Targeting FMS Kinase
Research into 1H-pyrrolo[3,2-c]pyridine derivatives has yielded potent inhibitors of FMS kinase. Selectivity profiling of a lead compound from this series revealed its activity against other kinases.[5][6]
| Compound | Target Kinase | IC50 (nM) | Other Significantly Inhibited Kinases (% Inhibition @ 1µM) |
| Compound 1r | FMS | 30 | FLT3 (D835Y) (42%), c-MET (40%) |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.[5][6]
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is predominantly carried out using in vitro kinase assays. A commonly employed method is the ADP-Glo™ Kinase Assay.
General Protocol for ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8][9][10] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase reaction. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.[7][9][10]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP or the enzyme.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is essential for predicting the potential physiological effects of their inhibition.
Haspin Kinase Pathway
Haspin is a serine/threonine kinase that plays a crucial role in mitosis.[11][12] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[11][12] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is essential for accurate chromosome segregation and cytokinesis. Inhibition of Haspin disrupts this process, leading to mitotic defects.[13][14]
Caption: Role of Haspin kinase in mitosis and its inhibition.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is predominantly expressed in hematopoietic progenitor cells.[15][16] Upon binding of its ligand (FLT3 ligand), FLT3 dimerizes and autophosphorylates, initiating several downstream signaling cascades.[15][16] These pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell survival, proliferation, and differentiation of hematopoietic cells.[17][18] Dysregulation of FLT3 signaling, often due to mutations, is implicated in various hematological malignancies, particularly acute myeloid leukemia (AML).[19]
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a key cascade that transduces signals from cytokines and growth factors from the cell surface to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[20][21][22][23] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[20][22] Upon ligand binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[20][21]
Logical Relationship of Studied Scaffolds
The kinase inhibitors discussed in this guide are based on different isomers of the pyrrolopyridine core structure. While not identical to the user-specified 1H-pyrrolo[3,2-b]pyridine, their structural similarities provide a basis for comparative analysis.
Caption: Isomeric relationship of different pyrrolopyridine scaffolds.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - Watch Related Videos [visualize.jove.com]
- 3. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. xcessbio.com [xcessbio.com]
- 12. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haspin kinase modulates nuclear architecture and Polycomb-dependent gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Study of 1H-Pyrrolo[3,2-b]pyridine Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding potential of 1H-pyrrolo[3,2-b]pyridine derivatives within various kinase active sites. This analysis, supported by available experimental and in silico data, aims to inform the rational design of novel kinase inhibitors.
The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising framework in the design of kinase inhibitors due to its structural similarity to the hinge-binding region of ATP. This guide focuses on the comparative molecular docking of derivatives of this scaffold, offering insights into their potential selectivity and potency against different kinase targets. While comprehensive comparative docking studies for a wide range of 1H-pyrrolo[3,2-b]pyridine derivatives against multiple kinases are still emerging, this guide collates available data and presents a detailed analysis of a key derivative, providing a foundation for future research.
Comparative Binding Affinity of an Octahydropyrrolo[3,2-b]pyridin Derivative
A notable study successfully identified a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) based on an octahydropyrrolo[3,2-b]pyridin core structure. The significant difference in binding free energy highlights the potential for developing selective inhibitors based on this scaffold.
| Derivative | Target Kinase | Docking Score (Binding Free Energy, kcal/mol) | Key Interacting Residues | Reference |
| Asinex-5082 (octahydropyrrolo[3,2-b] pyridin derivative) | FGFR3 | -39.3 | Met529, Ile539, Tyr557, Ala558 | [1] |
| Asinex-5082 (octahydropyrrolo[3,2-b] pyridin derivative) | VEGFR2 | Did not bind | N/A | [1] |
| Erdafitinib (Reference Drug) | FGFR3 | -29.9 | N/A | [1] |
Insights from Structurally Related Pyrrolopyridine Scaffolds
While direct comparative data for a series of 1H-pyrrolo[3,2-b]pyridine derivatives is limited, studies on structurally related isomers such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine provide valuable insights into their potential as kinase inhibitors. It is crucial to note that direct comparison of docking scores across different studies and scaffolds should be approached with caution due to variations in computational protocols.
| Scaffold | Derivative Example | Target Kinase | Docking Score/Binding Affinity | Key Interacting Residues | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | IC50: 7 nM | E562, A564, F489, D641 | [2] |
| 1H-Pyrrolo[2,3-b]pyridine | Series of 31 derivatives | TNIK | pIC50 range: 7.37 to 9.92 | Not specified in abstract | |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin (Colchicine Site) | IC50: 0.12 µM (HeLa cells) | Thrα179, Asnβ349 | [3] |
Experimental Protocols: Molecular Docking of Kinase Inhibitors
The following provides a generalized yet detailed methodology for performing molecular docking studies on kinase inhibitors, based on commonly used software packages like AutoDock and Glide.
I. Molecular Docking using AutoDock
This protocol outlines a typical workflow for docking flexible ligands to a rigid protein receptor using AutoDock.[4][5][6]
-
Protein Preparation:
-
Start with a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove all water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman partial charges to all protein atoms.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 1H-pyrrolo[3,2-b]pyridine derivative.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the entire active site of the kinase. The grid box should be centered on the known binding location of a co-crystallized inhibitor or ATP.
-
Use AutoGrid to pre-calculate the interaction energies for different atom types within the defined grid box. This step generates grid map files.
-
-
Docking Simulation:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking calculations.
-
Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space.
-
Other key parameters to set include the population size, maximum number of energy evaluations, and the number of generations.
-
-
Analysis of Results:
-
Cluster the resulting docked conformations based on root-mean-square deviation (RMSD).
-
The lowest energy conformation from the most populated cluster is typically considered the most probable binding mode.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the selected docked pose.
-
II. Molecular Docking using Glide (Schrödinger Suite)
This protocol describes a typical workflow for performing high-precision docking using the Glide software.[7][8][9][10][11]
-
Protein Preparation:
-
Import the kinase PDB structure into the Maestro interface.
-
Use the "Protein Preparation Wizard" to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein structure.
-
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or key active site residues.
-
Generate the receptor grid, which defines the volume and properties of the active site for docking.
-
-
Ligand Preparation:
-
Import or draw the 1H-pyrrolo[3,2-b]pyridine derivatives.
-
Use "LigPrep" to generate low-energy 3D conformations, correct ionization states at a defined pH, and generate possible tautomers and stereoisomers.
-
-
Ligand Docking:
-
Analysis of Results:
-
Analyze the docked poses and their corresponding GlideScores (G-Scores), which estimate the binding affinity.
-
Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions.
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using the DOT language.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Workflow for Comparative Docking Studies.
References
- 1. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. pgbcs.ioc.fiocruz.br [pgbcs.ioc.fiocruz.br]
- 9. schrodinger.com [schrodinger.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, ensuring the protection of personnel and the environment.
1. Hazard Identification and Immediate Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this chemical are:
-
Harmful if swallowed: May cause harm if ingested.
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact with the skin.[1][2]
-
Serious Eye Irritation: Can lead to significant eye damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
-
Potential for Allergic Skin Reaction: May cause sensitization upon repeated skin contact.[1][2]
Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
2. Quantitative Hazard Summary
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
3. Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste process. Adherence to institutional and local regulations is mandatory.
Step 1: Segregation and Waste Collection
-
Do not mix with other waste streams unless compatibility is confirmed. Incompatible wastes can lead to dangerous chemical reactions.
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secondary containment area to prevent spills from reaching drains or the environment.
-
Do not overfill the container; it should be filled to no more than 90% of its capacity.[3]
Step 3: Disposal of Contaminated Materials
-
Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with this compound should be disposed of as solid hazardous waste in the same manner as the chemical itself.
-
For lightly contaminated labware (e.g., glassware), triple rinse with a suitable solvent (such as ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple rinsing, the glassware can typically be washed and reused.
Step 4: Arranging for Final Disposal
-
Disposal of hazardous waste must be handled by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.
4. Emergency Procedures
In the event of a spill or exposure:
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS: 276862-85-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Summary
This compound is a solid substance with the following hazard classifications[1]:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles that meet the ANSI Z.87.1 standard should be worn when there is a potential for splash.[4] A face shield worn over safety glasses is required for operations with a risk of explosion, significant splashing, or highly exothermic reactions.[4][5] |
| Skin | A laboratory coat must be worn and fully buttoned.[5] For handling larger quantities or when there is a risk of significant contact, chemical-resistant clothing such as a one-piece coverall or a hooded two-piece chemical splash suit is recommended.[6] Long pants and closed-toe shoes are mandatory.[5] |
| Hand | Disposable nitrile gloves are suitable for providing short-term protection against incidental contact.[4][5] For prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[5] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is used for all weighing and handling operations.
- Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area for handling this compound to contain any potential spills.
2. Donning PPE:
- Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Compound:
- Handle the solid material carefully to avoid generating dust.
- If making a solution, add the solid to the solvent slowly to prevent splashing.
- Keep the container tightly closed when not in use.[3]
- Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
4. Emergency Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
- Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Prevent the spill from entering drains.[3] For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated weighing paper, and other contaminated disposable materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[9]
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[3] Do not empty into drains.[7]
Workflow for Handling and Disposal
References
- 1. This compound | 276862-85-2 [sigmaaldrich.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
